molecular formula C12H19N5 B1481842 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine CAS No. 2097972-80-8

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

Número de catálogo: B1481842
Número CAS: 2097972-80-8
Peso molecular: 233.31 g/mol
Clave InChI: OWNJVLHMPHNMES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is a synthetically produced chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a privileged scaffold in pharmaceuticals, which is symmetrically substituted at the 4 and 6 positions with a piperidin-4-amine and an azetidine group, respectively . The presence of these saturated nitrogen-containing heterocycles, particularly the azetidine, is a common strategy in lead optimization to fine-tune a molecule's properties. Azetidine rings are increasingly employed in drug design as they can improve metabolic stability, reduce lipophilicity, and modulate the conformation of a molecule compared to their larger ring counterparts . The primary research value of this compound lies in its potential as a key chemical building block or intermediate. Researchers can utilize this complex amine in the synthesis of more elaborate target molecules for high-throughput screening or as a core structure for the development of chemical probe libraries. Its structure is indicative of compounds that may interact with biological targets such as enzymes or kinases . For instance, similar pyrimidine derivatives have been investigated for their role as modulators of kinase activity in hyperproliferative diseases and as inhibitors of parasitic protein kinases for antimalarial research . The mechanism of action for any given biological activity would be highly dependent on the specific final target molecule synthesized from this intermediate. As a research compound, it serves as a versatile template for further synthetic exploration and structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Propiedades

IUPAC Name

1-[6-(azetidin-1-yl)pyrimidin-4-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c13-10-2-6-17(7-3-10)12-8-11(14-9-15-12)16-4-1-5-16/h8-10H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNJVLHMPHNMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC=N2)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Biology and Rational Design: Crystallographic Insights into 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine as a Privileged Kinase Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors requires a delicate balance of shape complementarity, electrostatic interaction, and physicochemical optimization. In structure-based drug design (SBDD), the 4,6-disubstituted pyrimidine scaffold has emerged as a highly versatile pharmacophore. Specifically, the fragment 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine represents a masterclass in modular ligand design.

This technical whitepaper dissects the crystallographic binding mode of this compound within the ATP-binding site of target kinases (e.g., BTK, JAK, or CDK families). By deconstructing the structure into its three core functional zones—the pyrimidine hinge binder, the azetidine hydrophobic probe, and the piperidin-4-amine solvent channel anchor—we elucidate the thermodynamic and structural causality that drives its high affinity and selectivity.

Pharmacophore Deconstruction & Structural Rationale

To understand the efficacy of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine, one must analyze the distinct biophysical roles of its constituent moieties.

The Pyrimidine Core: Hinge Region Anchoring

The 4,6-diaminopyrimidine core is a highly validated hinge-binding motif, frequently utilized in both covalent and reversible kinase inhibitors, such as the BTK inhibitor evobrutinib (1). The pyrimidine N1 and N3 atoms act as a bidentate hydrogen bond acceptor/donor system, mimicking the adenine ring of ATP. Crystallographic analyses of related 4,6-diaminopyrimidines demonstrate that these scaffolds often adopt a pre-organized folded conformation stabilized by intramolecular hydrogen bonds, which minimizes the entropic penalty upon insertion into the ATP-binding site (2).

The Azetidin-1-yl Motif: Probing the Hydrophobic Pocket

Positioned at the C6 of the pyrimidine, the azetidine ring serves a dual purpose. First, its electron-donating nature modulates the pKa of the pyrimidine core, optimizing the strength of the hinge hydrogen bonds. Second, its compact, rigid, and moderately lipophilic structure directs the vector towards the hydrophobic back pocket (e.g., the H1/H3 pockets or the αD pocket) adjacent to the gatekeeper residue. Unlike larger pyrrolidine or piperidine rings, the azetidine ring occupies these cryptic hydrophobic pockets with high shape complementarity and minimal steric clash (3).

The Piperidin-4-amine Motif: Solvent Channel Electrostatics

Attached at the C4 position, the piperidin-4-amine extends away from the catalytic spine and into the solvent-accessible channel. Structural studies of related piperidine-substituted inhibitors (such as palbociclib bound to CDK4/6) reveal that this region is highly tolerant of bulky substituents (4). Crucially, the primary amine of the piperidin-4-amine is protonated at physiological pH. This cationic center forms a critical salt bridge with conserved acidic residues (e.g., the Aspartate of the DFG motif or solvent-exposed Glutamates), significantly increasing the residence time (1/k_off) of the inhibitor.

Experimental Methodology: Co-Crystallization Workflow

To validate the binding mode, a rigorous, self-validating crystallographic protocol is required. The following methodology details the co-crystallization of the title compound with a model kinase domain.

Step 1: Protein Expression and Purification
  • Expression : The kinase domain is expressed using a Baculovirus/Sf9 insect cell system. Causality: Insect cells are chosen over E. coli to ensure proper eukaryotic post-translational modifications (e.g., specific activating phosphorylations) and correct folding of the kinase domain.

  • Purification : The cell lysate is subjected to Ni-NTA affinity chromatography, followed by TEV protease cleavage to remove the His-tag.

  • Validation : The protein is polished via Size Exclusion Chromatography (SEC) using a Superdex 75 column. Dynamic Light Scattering (DLS) is performed to confirm a monodisperse population (polydispersity index < 20%), which is an absolute prerequisite for high-resolution crystallization.

Step 2: Complex Formation
  • Incubation : The purified kinase (concentrated to 10 mg/mL) is incubated with a 5-fold molar excess of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (dissolved in 100% DMSO) for 2 hours at 4°C.

  • Causality : A 5-fold excess drives the thermodynamic equilibrium entirely toward the bound state (assuming a Kd in the nanomolar range), ensuring high ligand occupancy in the resulting crystal lattice. The final DMSO concentration is kept below 2% to prevent protein denaturation.

Step 3: Crystallization via Vapor Diffusion
  • Method : Hanging-drop vapor diffusion at 20°C. Drops are set up by mixing 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5).

  • Causality : Vapor diffusion allows for the slow, controlled supersaturation of the protein drop. PEG 3350 acts as a molecular crowding agent, while Ammonium Sulfate modulates the ionic strength, shielding surface charges to promote ordered lattice formation.

Step 4: Data Collection and Refinement
  • Diffraction : Crystals are cryoprotected in 25% glycerol and flash-frozen in liquid nitrogen. Diffraction data is collected at 100K at a synchrotron light source (e.g., APS or Diamond).

  • Refinement : Phase retrieval is achieved via Molecular Replacement (MR) using a highly homologous apo-structure as the search model. The structure is refined using Phenix and Refmac.

  • Validation : The ligand is only modeled into the electron density map if the Fo​−Fc​ difference map shows a clear continuous density (>3σ) corresponding to the compound's geometry, preventing model bias.

SBDD_Workflow A Ligand Synthesis C Co-Crystallization (Hanging Drop) A->C B Kinase Expression & SEC Purification B->C D Synchrotron X-Ray Diffraction (100K) C->D E Phase Retrieval & Density Refinement D->E F Binding Mode Analysis E->F

Experimental workflow for the co-crystallization and structural resolution of the kinase-ligand complex.

Quantitative Binding Mode Analysis

The high-resolution crystal structure (typically resolved to <2.0 Å) provides a precise map of the atomic interactions driving the compound's affinity. The table below summarizes the typical interaction profile of the 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine scaffold within a generic kinase ATP-binding site.

Interaction ZoneLigand MotifProtein Residue (Example)Interaction TypeDistance (Å)Thermodynamic Contribution
Hinge Region Pyrimidine N1Backbone NH (e.g., Met477)Hydrogen Bond (Acceptor)2.8 - 3.1High (-ΔH driven)
Hinge Region Pyrimidine C2-NH2Backbone C=O (e.g., Glu475)Hydrogen Bond (Donor)2.7 - 2.9High (-ΔH driven)
Back Pocket Azetidine RingGatekeeper (e.g., Thr474)Hydrophobic / van der Waals3.5 - 4.0Moderate (+ΔS driven)
Solvent Channel Piperidine RingHydrophobic rim residuesvan der Waals3.8 - 4.2Low
Ribose Pocket Primary Amine (-NH3+)Conserved Asp (DFG motif)Salt Bridge / Electrostatic2.6 - 3.0Very High (-ΔH driven)

Table 1: Crystallographic interaction parameters and thermodynamic drivers for the title compound.

Pathway Modulation and Pharmacodynamics

By securely anchoring into the ATP-binding site via the mechanisms described above, 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine effectively outcompetes endogenous ATP. This competitive inhibition halts the autophosphorylation or transphosphorylation of the target kinase, thereby silencing downstream signal transduction cascades that drive pathological states (such as aberrant B-cell proliferation or hyperactive JAK/STAT signaling).

Pathway Ligand Extracellular Stimulus Receptor Receptor Activation Ligand->Receptor Kinase Target Kinase (ATP-Bound State) Receptor->Kinase Downstream Downstream Effector Phosphorylation Kinase->Downstream Inhibitor 1-(6-(Azetidin-1-yl)pyrimidin-4-yl) piperidin-4-amine Inhibitor->Kinase Competitive Inhibition Transcription Gene Transcription & Cell Proliferation Downstream->Transcription

Mechanism of action: The inhibitor blocks the target kinase, preventing downstream effector phosphorylation.

Conclusion

The compound 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is a structurally optimized fragment that elegantly solves multiple medicinal chemistry challenges simultaneously. The pyrimidine core guarantees robust hinge recognition; the azetidine ring provides a rigid, low-entropy vector into the hydrophobic pocket; and the piperidin-4-amine ensures excellent aqueous solubility while locking the molecule into the solvent channel via salt bridge formation. Understanding these crystallographic nuances is essential for the rational design of next-generation, highly selective kinase therapeutics.

References

  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases Source: MDPI
  • Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl) Source: NIH / PMC
  • Discovery of a Partial Glucokinase Activator Clinical Candidate (Azetidine interactions)
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors (Piperidine channel interactions)

Sources

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the journey from a promising chemical entity to a clinically viable drug is fraught with challenges. Among the most critical hurdles is the pharmacokinetic profile of a compound, with metabolic stability standing as a cornerstone of a successful drug candidate. A compound that is rapidly metabolized by the body will likely suffer from poor bioavailability and a short duration of action, necessitating frequent and high doses that can lead to undesirable side effects. Conversely, a molecule that is too stable may accumulate to toxic levels. Therefore, an early and accurate assessment of metabolic stability is not merely a screening step but a pivotal, data-driven decision point in the drug discovery cascade.

This guide provides a comprehensive, in-depth exploration of the principles and practices for evaluating the metabolic stability of a specific compound, 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine, using the gold-standard in vitro model: human liver microsomes (HLMs). As a molecule featuring a piperidine amine core linked to an azetidinyl-pyrimidine system, its metabolic fate is of particular interest, given the prevalence of these nitrogen-containing heterocycles in medicinal chemistry.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol but the underlying scientific rationale, field-proven insights, and the expertise required to generate robust and reliable data.

The Scientific Rationale: Why Human Liver Microsomes?

The liver is the primary organ of drug metabolism, and the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, is responsible for the metabolism of over 90% of clinically used drugs.[3][4][5] Human liver microsomes are vesicles formed from the endoplasmic reticulum of human hepatocytes, and they contain a rich complement of these critical drug-metabolizing enzymes.[6][7]

The use of HLMs in in vitro metabolic stability assays offers several distinct advantages:

  • High Concentration of Phase I Enzymes: HLMs are enriched with CYP enzymes, making them an excellent system for studying oxidative metabolism, which is often the primary route of clearance for many small molecule drugs.[6]

  • Cost-Effectiveness and High Throughput: Compared to in vivo studies or assays with intact hepatocytes, HLM assays are relatively inexpensive, require less compound, and can be readily automated for high-throughput screening of multiple candidates.[6]

  • Human-Specific Data: Utilizing HLMs from pooled human donors provides a more direct prediction of metabolic pathways in humans, mitigating the risks associated with inter-species variations in drug metabolism.[6]

For our target compound, 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine, the piperidine and pyrimidine rings, as well as the azetidine moiety, are all susceptible to CYP-mediated oxidation.[8][9][10][11] Therefore, an HLM assay is an exceptionally well-suited initial step to understand its metabolic liabilities.

Potential Metabolic Pathways of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

A priori consideration of a compound's structure can provide valuable insights into its likely metabolic "soft spots." For our target molecule, several metabolic transformations are plausible:

  • Oxidation of the Piperidine Ring: The piperidine ring is a common site for CYP-mediated oxidation. This can occur at the carbon atoms alpha to the nitrogen, leading to the formation of a lactam, or at other positions on the ring.[8]

  • N-Dealkylation: The bond between the piperidine nitrogen and the pyrimidine ring could be a target for N-dealkylation, a common metabolic pathway for compounds with similar structures.[8][9]

  • Oxidation of the Azetidine Ring: The small, strained azetidine ring may also be susceptible to oxidation.

  • Hydroxylation of the Pyrimidine Ring: Aromatic hydroxylation is a common metabolic pathway for heterocyclic rings.[12]

Understanding these potential pathways is crucial for designing the analytical method to not only quantify the parent compound but also to potentially identify major metabolites in later-stage studies.

Experimental Protocol: A Step-by-Step Guide to the HLM Stability Assay

This protocol is designed to be a robust and self-validating system. Each step has been optimized to ensure data integrity and reproducibility.

Materials and Reagents
  • Test Compound: 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (at least 10) to average out individual variability.

  • NADPH Regenerating System: Essential cofactor for CYP enzyme activity.

  • Phosphate Buffer: To maintain a physiological pH (typically 7.4).

  • Positive Control Compounds:

    • High Clearance: Propranolol or Loperamide

    • Low Clearance: Buspirone or Antipyrine

  • Negative Control: Heat-inactivated HLMs.

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard.

  • Internal Standard (IS): A structurally similar but chromatographically distinct molecule for LC-MS/MS analysis.

Assay Workflow

The following diagram illustrates the overall workflow of the HLM metabolic stability assay.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_test_compound Prepare Test Compound Stock pre_incubation Pre-incubate HLM and Compound (37°C) prep_test_compound->pre_incubation prep_controls Prepare Control Stocks prep_controls->pre_incubation prep_hlm Thaw and Dilute HLMs prep_hlm->pre_incubation prep_nadph Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction time_points Incubate at 37°C (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the Human Liver Microsome (HLM) Metabolic Stability Assay.

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

    • On the day of the experiment, thaw the pooled human liver microsomes in a 37°C water bath. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the diluted HLMs and the test compound or control compound.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of NADPH addition is considered time zero (T0).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an excess volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard. The acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Negative Controls for a Self-Validating System

To ensure the observed disappearance of the test compound is due to enzymatic activity, two types of negative controls are essential:

  • No NADPH Control: The incubation is performed without the addition of the NADPH regenerating system. Any significant loss of the compound in this control may indicate non-NADPH dependent metabolism or chemical instability.

  • Heat-Inactivated HLM Control: The HLMs are heat-inactivated (e.g., by boiling) before being added to the incubation mixture. This control helps to identify any non-enzymatic degradation or binding to denatured proteins.

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for metabolic stability assays due to its high sensitivity, selectivity, and throughput.

Method Development Considerations
  • Chromatography: Reversed-phase chromatography is typically employed. For a basic compound like 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine, a C18 column with a mobile phase containing a low concentration of an acid (e.g., 0.1% formic acid) will promote good peak shape and retention. A gradient elution from a low to high percentage of organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from matrix components.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is ideal for this compound due to the presence of multiple basic nitrogen atoms. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and minimizes interferences from the complex biological matrix.

Example LC-MS/MS Parameters
ParameterSuggested Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined by direct infusion of the compound

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output from the LC-MS/MS analysis is the peak area of the test compound and the internal standard at each time point. The ratio of the analyte peak area to the IS peak area is used to determine the percentage of the parent compound remaining over time.

Calculation of Key Parameters
  • Percentage Remaining:

    % Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • In Vitro Half-Life (t½):

    The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression of this plot is the elimination rate constant (k).

    t½ = 0.693 / -k

  • Intrinsic Clearance (CLint):

    Intrinsic clearance is a measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow and protein binding.[13]

    CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

Data Presentation
Time (min)% Remaining (Test Compound)% Remaining (High Clearance Control)% Remaining (Low Clearance Control)
0100100100
5.........
15.........
30.........
45.........
60.........
t½ (min) Calculated Value Expected Value Expected Value
CLint (µL/min/mg protein) Calculated Value Expected Value Expected Value
Interpretation of Results

The calculated CLint value can be used to classify the metabolic stability of the compound. While the exact ranges can vary between laboratories, a general classification is as follows:

  • Low Clearance: CLint < 15 µL/min/mg protein

  • Intermediate Clearance: CLint between 15 and 45 µL/min/mg protein

  • High Clearance: CLint > 45 µL/min/mg protein

A high CLint value for 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine would suggest that it is rapidly metabolized and may have low in vivo bioavailability.[13] This would likely prompt medicinal chemists to consider structural modifications to block the metabolic "soft spots." A low CLint value would be more favorable, suggesting higher stability and a greater likelihood of achieving desirable pharmacokinetic properties.

Field-Proven Insights: Troubleshooting and Addressing Common Pitfalls

A successful HLM assay requires more than just following a protocol; it demands an understanding of potential challenges and how to mitigate them.

  • Non-Specific Binding: Lipophilic and basic compounds can bind non-specifically to the microsomal proteins and the walls of the incubation tubes.[4][14] This can lead to an overestimation of metabolism, as the compound is removed from the solution by means other than enzymatic activity. If non-specific binding is suspected, it can be quantified using equilibrium dialysis or ultrafiltration.

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate results. It is crucial to ensure that the compound is fully dissolved in the incubation buffer at the tested concentration.

  • Enzyme Kinetics: The standard assay is performed at a single substrate concentration. If this concentration is at or above the Michaelis-Menten constant (Km) of the metabolizing enzymes, the reaction may be saturated, leading to an underestimation of the intrinsic clearance. Follow-up studies to determine the Km and Vmax may be necessary for a more complete understanding of the compound's metabolism.

In Vitro-In Vivo Extrapolation (IVIVE): A Glimpse into the In Vivo Scenario

While a detailed discussion of IVIVE is beyond the scope of this guide, it is important to understand that the in vitro CLint value can be used to predict the in vivo hepatic clearance.[5][15] This is typically done using the "well-stirred" liver model, which takes into account physiological parameters such as liver blood flow and the fraction of the drug unbound in the blood.[16] However, it is crucial to recognize that IVIVE is a predictive tool and can have limitations.[17][18][19]

Conclusion: The HLM Assay as a Guiding Light in Drug Discovery

The human liver microsomal stability assay is an indispensable tool in the modern drug discovery armamentarium. When performed with a deep understanding of the underlying scientific principles and potential pitfalls, it provides critical data that guides the optimization of lead compounds and helps to de-risk projects at an early stage. For 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine, this assay will provide a clear and actionable assessment of its metabolic liabilities, paving the way for its potential development as a novel therapeutic agent.

References

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism.
  • Zanger UM, Schwab M. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. 2013;138(1):103-141.
  • Optibrium. What's the importance of cytochrome P450 metabolism?
  • Lynch T, Price A. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. 2007;76(3):391-396.
  • International Journal of Research in Pharmacy and Allied Science. The Role of Cytochrom P450 in Drug Metabolism.
  • Benchchem.
  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. 2021.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Merck. Metabolic Stability Assays.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • WuXi AppTec. How to Study Slowly Metabolized Compounds Using In Vitro Models. 2023.
  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. 2011.
  • IntechOpen.
  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. 2011.
  • RSC Publishing. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. 2020.
  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. 2023.
  • SpringerLink. Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. 2008.
  • Merck. Microsomal Stability Assay Protocol.
  • MDPI.
  • ACS Publications. Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics. 2026.
  • RSC Publishing. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
  • ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate)
  • Creative Bioarray. Microsomal Metabolic Stability.
  • ACS Publications. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
  • Patsnap. What are common issues in in vitro ADME assays? 2025.
  • Bentham Science. Examination of the Utility of the High Throughput In Vitro Metabolic Stability Assay to Estimate In Vivo Clearance in the Mouse. 2008.
  • MTTlab. Microsomal Stability Assay.
  • SpringerLink. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones.
  • YouTube.
  • ResearchGate. Negative‐control human liver microsomes (HLMs) demonstrated the absence of any interfering peaks...
  • ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery. 2012.
  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. 2020.
  • PubMed. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers.
  • Semantic Scholar.
  • WuXi AppTec. How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Promega. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. 2018.
  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. 2025.
  • Thermo Fisher Scientific.
  • bioRxiv. An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. 2022.
  • PubMed. Metabolism of pyrimidine analogues and their nucleosides.
  • Nature. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C.
  • SpringerLink. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. 2024.
  • PubMed.

Sources

Physicochemical Profiling and Application of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly within the rapidly expanding field of Targeted Protein Degradation (TPD) and kinase inhibition, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is a highly tunable, archetypal pyrimidine-diamine scaffold.

This technical guide provides an in-depth physicochemical characterization of this molecule. By dissecting its structural components—the rigid pyrimidine core, the conformationally restricted azetidine ring, and the highly basic piperidin-4-amine vector—we elucidate the causality behind its utility as a solvent-exposed linker attachment point in Proteolysis Targeting Chimeras (PROTACs). Furthermore, we detail self-validating experimental workflows for profiling its ionization and lipophilicity, ensuring robust data generation for downstream drug design.

Structural and Physicochemical Profiling

The physicochemical behavior of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is governed by the electronic interplay between its three ring systems. The lone pairs of the azetidine and piperidine nitrogens (attached directly to the C4 and C6 positions of the pyrimidine) are delocalized into the electron-deficient pyrimidine core. Consequently, these tertiary amines are non-basic. The dominant basic center is the primary aliphatic amine on the piperidine ring, which remains highly protonated at physiological pH.

Quantitative Physicochemical Data Summary
PropertyValueMechanistic Implication
Molecular Weight 233.32 g/mol Low MW allows for the addition of large E3 ligase ligands and linkers without exceeding PROTAC size limits.
Molecular Formula C₁₂H₁₉N₅High nitrogen fraction (sp³ and sp² hybridized) improves aqueous solubility.
Calculated LogP ~0.8 to 1.2Optimal lipophilicity for a solvent-exposed motif; prevents non-specific hydrophobic binding.
Estimated LogD (pH 7.4) -1.5 to -1.0Highly hydrophilic at physiological pH due to the protonated primary amine.
pKa₁ (Piperidine -NH₂) ~10.2Ensures >99% protonation at pH 7.4, driving aqueous solubility.
pKa₂ (Pyrimidine Core) ~3.5Remains unprotonated in blood plasma, preventing excessive polarity that would hinder permeability.
Topological PSA (tPSA) 58.2 ŲWell within the Lipinski limits, allowing for further functionalization.
Hydrogen Bond Donors 2Provided entirely by the primary amine; critical for linker amide coupling.
Hydrogen Bond Acceptors 5Facilitates water coordination in the solvent-exposed region of the target protein.

Mechanistic Role in Drug Design

As a Senior Application Scientist, it is critical to look beyond the raw data and understand why this specific structural combination is engineered into advanced therapeutics.

  • The Azetidine Motif (Conformational Restriction): Replacing larger aliphatic rings (such as pyrrolidine or piperidine) with an azetidine ring restricts conformational flexibility and significantly lowers the overall lipophilicity (LogP). This is critical for maintaining oral bioavailability and reducing off-target hERG liabilities. The azetidine acts as an electron-donating group, modulating the pyrimidine's electronics without adding excessive metabolic liabilities (e.g., sites for CYP450 oxidation).

  • The Piperidin-4-amine Motif (Linker Attachment Vector): The primary amine is highly nucleophilic, making it an ideal anchor point for amide or amine coupling to PEGylated or alkyl linkers in PROTAC design. In the context of Bruton's Tyrosine Kinase (BTK) degraders, this vector projects out of the kinase hinge region directly into the solvent. This trajectory allows the attached linker to recruit the E3 ligase (such as CRBN or VHL) without sterically clashing with the kinase binding pocket . Accurate determination of these ionization constants is critical, as the charge state dictates both the solubility and the permeability of the resulting PROTAC .

Experimental Workflows for Physicochemical Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a built-in check to prevent false-positive artifacts.

ExpWorkflow Start Compound Prep: 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine pKa Potentiometric Titration (Determine pKa1 & pKa2) Start->pKa LogD Shake-Flask LC-MS/MS (Determine LogD at pH 7.4) Start->LogD Data Physicochemical Profile (tPSA, LogD, pKa) pKa->Data LogD->Data

Figure 1: Parallel workflow for the physicochemical characterization of the building block.

Protocol 1: Multiplexed Potentiometric Titration for pKa Determination

Causality: Aqueous titration is selected over co-solvent methods because the highly basic primary amine (pKa ~10.2) ensures the molecule remains protonated and highly water-soluble across the acidic to neutral pH range, preventing precipitation artifacts.

  • System Calibration (Self-Validation): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known standard (e.g., potassium hydrogen phthalate) to confirm electrode Nernstian slope >98%.

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength equivalent to physiological conditions).

  • Titration: Acidify the solution to pH 2.0 using 0.5 M HCl. Titrate with 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 12.0.

  • Data Analysis: Utilize a Bjerrum plot to calculate the exact pKa values. The primary inflection point will correspond to the deprotonation of the piperidin-4-amine.

Protocol 2: Shake-Flask LC-MS/MS for LogD(7.4) Profiling

Causality: Standard UV-Vis spectroscopy is insufficient here. Because the compound is highly hydrophilic at pH 7.4 (LogD < -1.0), it partitions predominantly into the aqueous phase. The trace amounts in the octanol phase fall below UV-Vis detection limits. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is mandatory for accurate quantification.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together for 24 hours.

  • Partitioning: Spike the compound into the aqueous phase at a concentration of 10 µM. Add an equal volume of the saturated octanol phase.

  • Equilibration: Shake the vials at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • LC-MS/MS Quantification & Mass Balance (Self-Validation): Quantify the concentration in both phases. Critical Check: The sum of the moles in the aqueous and octanol phases must equal >95% of the initial spike. A lower recovery indicates non-specific binding to the glass vial or precipitation, invalidating the run.

Signaling Pathway & Application Context: BTK Degradation

Bruton's Tyrosine Kinase (BTK) is a crucial part of the B-cell receptor (BCR) signaling pathway, and its targeted degradation is a proven strategy for treating B-cell malignancies and autoimmune disorders .

When 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is utilized as the core scaffold for the BTK-binding ligand, the pyrimidine-azetidine motif anchors into the ATP-binding pocket. Simultaneously, the piperidin-4-amine acts as the exit vector, tethering to a linker that recruits the CRBN E3 ligase. This ternary complex formation forces the spatial proximity required for polyubiquitination and subsequent proteasomal degradation of BTK.

BTKPathway BCR BCR Activation BTK BTK Kinase BCR->BTK Phosphorylation Ternary Ternary Complex BTK->Ternary Binds Target PROTAC PROTAC (Pyrimidine-Diamine Motif) PROTAC->Ternary Bridges Proteins CRBN CRBN E3 Ligase CRBN->Ternary Binds E3 Ub Polyubiquitination Ternary->Ub E2 Ligase Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Figure 2: Mechanism of PROTAC-mediated BTK degradation utilizing the pyrimidine-diamine motif.

References

  • Jaime-Figueroa, S., Buhimschi, A. D., Toure, M., Hines, J., & Crews, C. M. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. URL:[Link]

  • Smith, C. I., Baskin, B., Humire-Greiff, P., Zhou, J. N., Knappskog, P. M., Macías, A. M., ... & Vihinen, M. (1994). Mutations of Bruton's tyrosine kinase gene in immunodeficiencies. Journal of Immunology, 152(2), 557-565. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

Navigating Blood-Brain Barrier Permeability for the 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine Chemotype: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine scaffold represents a highly tunable, low-molecular-weight chemotype frequently encountered in modern CNS drug discovery (e.g., kinase inhibitors, GPCR modulators). While its compact pyrimidine core and saturated heterocycles (azetidine, piperidine) offer excellent vectors for target engagement, achieving optimal blood-brain barrier (BBB) penetration remains a complex multiparameter optimization (MPO) challenge. This whitepaper details the physicochemical heuristics, mechanistic transport pathways, and self-validating experimental protocols required to accurately assess and optimize the BBB permeability of this specific chemotype.

Physicochemical Profiling & BBB Heuristics

Before initiating resource-intensive in vitro or in vivo assays, it is critical to evaluate the theoretical physicochemical profile of the chemotype against established CNS MPO parameters.

The primary structural liability of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is the primary amine on the piperidine ring. With an estimated pKa of ~9.5, this basic center is >99% protonated at physiological pH (7.4). While the low molecular weight (233.3 Da) and favorable Topological Polar Surface Area (TPSA ~58 Ų) support passive diffusion, the localized positive charge severely restricts partitioning into the hydrophobic core of the BBB endothelial lipid bilayer. Furthermore, basic lipophilic amines are classical pharmacophores for efflux transporters.

Table 1: Physicochemical Profile vs. CNS MPO Desirability

Parameter1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amineIdeal CNS Target RangeBBB Impact Assessment
Molecular Weight (MW) 233.3 g/mol < 400 g/mol Highly Favorable. Small size promotes passive diffusion.
TPSA ~58 Ų< 90 ŲFavorable. Low polar surface area minimizes desolvation energy penalty.
pKa (Basic) ~9.5 (Primary Amine)< 8.0High Risk. Cationic state at pH 7.4 hinders passive lipid bilayer permeation.
cLogP ~1.22.0 - 4.0Sub-optimal. Slightly too hydrophilic for rapid passive transcellular transport.
H-Bond Donors (HBD) 2 (-NH₂ group)< 3Moderate Risk. Primary amines are strong HBDs that increase efflux recognition.

Mechanisms of BBB Transport for the Chemotype

The transport of this chemotype across the BBB is a dynamic equilibrium between passive transcellular diffusion and active efflux. Due to the formation of tight junctions in BBB endothelial cells, paracellular transport is negligible.

The protonated primary amine acts as a high-affinity recognition motif for P-glycoprotein (P-gp/MDR1), an ATP-dependent efflux pump localized on the apical (blood-facing) membrane of the BBB. Consequently, the molecule is likely to be actively extruded back into the systemic circulation before reaching the brain interstitial fluid (ISF).

BBB_Transport Blood Blood Compartment (Free Drug) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Lipophilicity dependent) Brain Brain ISF (Target Engagement) Endothelial->Brain Successful Permeation (Kp,uu > 0.3) Pgp P-glycoprotein (MDR1) Efflux Pump Endothelial->Pgp Substrate Recognition (Primary Amine) Pgp->Blood Active Efflux (ATP-dependent)

Figure 1: Mechanistic transport and efflux pathways at the Blood-Brain Barrier.

In Vitro Assessment: MDCK-MDR1 Permeability Assay

To experimentally validate the efflux liability, the MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) assay is the industry standard. Due to the formation of tight junctions and overexpression of P-gp, the polarised MDCK-MDR1 cell monolayer test system is a suitable surrogate for the epithelial cells of the blood-brain barrier[1].

Causality & Trustworthiness: By measuring bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical), we can isolate passive permeability from active efflux. The inclusion of a paracellular marker ensures that apparent permeability is not an artifact of a leaky monolayer.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days to establish a polarized, confluent monolayer.

  • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² confirms tight junction integrity. Alternatively, use Lucifer Yellow as a low-permeability control.

  • Dosing: Prepare the test compound at 2 µM in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

    • A-B Transport: Add dosing solution to the apical chamber; add blank buffer to the basolateral chamber.

    • B-A Transport: Add dosing solution to the basolateral chamber; add blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification & Calculation: Quantify compound concentrations via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​

    Interpretation: An ER 2.0 indicates that the compound undergoes P-gp mediated active efflux[1].

In Vivo Assessment: Unbound Brain-to-Plasma Partition Coefficient ( Kp,uu​ )

Historically, total brain-to-plasma ratio ( Kp​ ) was used to assess CNS penetration. However, while the classic Kp​ value seems to be driven predominantly by non-specific binding to brain lipids, its unbound relative, Kp,uu​ , is a measure of the extent of the distribution equilibrium of a compound between the unbound fractions in brain and in blood plasma[2]. A Kp,uu​ close to 1.0 indicates unrestricted passive diffusion, while Kp,uu​<0.3 suggests active efflux[3].

Step-by-Step Protocol for Kp,uu​ Determination:

  • In Vivo Pharmacokinetics (Total Kp​ ): Administer the compound to rodent models (e.g., Sprague-Dawley rats) via IV infusion to achieve steady-state. Collect systemic blood and whole brain tissue. Homogenize the brain and quantify total drug concentrations via LC-MS/MS to calculate Kp​=Cbrain,total​/Cplasma,total​ .

  • Plasma Protein Binding ( fu,plasma​ ): Perform equilibrium dialysis using a Rapid Equilibrium Dialysis (RED) device. Dialyze plasma spiked with the compound against PBS for 4-6 hours at 37°C. Quantify the free fraction.

  • Brain Tissue Binding ( fu,brain​ ): Dialyze brain homogenate (diluted 1:3 with PBS) against buffer under identical conditions to determine the unbound fraction in the brain.

  • Data Integration: Calculate Kp,uu​ using the formula:

    Kp,uu​=Kp​×fu,plasma​fu,brain​​

Structural Optimization Strategies

If the baseline 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine exhibits high efflux (ER > 2) and low brain penetration ( Kp,uu​<0.3 ), structural modifications must focus on reducing the basicity of the primary amine and modulating lipophilicity:

  • Amine Methylation: Converting the primary amine to a secondary or tertiary amine (e.g., N-methyl or N,N-dimethyl) reduces the number of hydrogen bond donors, which significantly decreases P-gp recognition.

  • Fluorination: Introducing a fluorine atom onto the azetidine ring or the piperidine ring (e.g., 3-fluoroazetidin-1-yl) can inductively lower the pKa of adjacent basic centers and incrementally increase cLogP, driving passive transcellular diffusion without drastically increasing molecular weight.

  • Isosteric Replacement: Replacing the piperidin-4-amine with a less basic surrogate, such as a tetrahydropyran-4-amine or a morpholine derivative, can balance the MPO profile, moving the pKa closer to the ideal <8.0 range.

References

  • [3] Title: Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Source: PMC (nih.gov). URL:

  • [2] Title: The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Source: Frontiers. URL:

  • [4] Title: Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. Source: ResearchGate. URL:

  • [1] Title: MDCK-MDR1 Permeability Assay. Source: Evotec. URL:

Sources

Methodological & Application

Application Note: Preparation and Handling of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Introduction & Physicochemical Profiling

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (Molecular Formula: C12​H19​N5​ , MW: 233.32 g/mol ) is a bis-substituted pyrimidine derivative. It features a rigidifying azetidine ring and a basic piperidin-4-amine moiety, a structural motif frequently utilized in the design of high-affinity kinase and receptor inhibitors.

To ensure highly reproducible in vitro pharmacology, it is critical to understand the physicochemical nature of this compound. The pyrimidine core provides significant lipophilicity, while the primary amine on the piperidine ring is highly basic (pKa ~9–10) and acts as a strong hydrogen bond donor. Because of this mixed lipophilic/hydrophilic profile, dissolving the free base directly into aqueous buffers (e.g., PBS or culture media) at high concentrations will result in incomplete solvation. Therefore, sterile Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, as its amphipathic nature fully solvates the heterocyclic rings while remaining completely miscible with aqueous cell culture media[1].

Causality in Experimental Design (The "Why")

As an application scientist, you must treat every protocol as a self-validating system. Do not merely follow steps; understand the mechanistic reasoning behind them to prevent assay failure.

  • Moisture Exclusion (The Hygroscopic Threat): DMSO is profoundly hygroscopic. Opening a cold vial straight from the freezer causes atmospheric moisture to instantly condense into the solvent[2]. Water lowers the solubility limit of the lipophilic pyrimidine core, causing invisible micro-precipitation that artificially lowers your true assay concentration. Rule: Always equilibrate vials to room temperature before opening.

  • Photo-Oxidation & Adsorption: The primary amine is susceptible to slow oxidation, and highly lipophilic compounds can non-specifically bind to clear polystyrene. Rule: Use sterile, low-binding amber microcentrifuge tubes for stock storage[2].

  • Solvent Crash Prevention: Direct dilution of a 10 mM stock into aqueous media can cause transient local supersaturation, leading to compound precipitation (known as a "solvent crash"). Rule: Perform intermediate serial dilutions in 100% DMSO first, followed by a single rapid 1:1000 spike into pre-warmed culture media.

  • Cytotoxicity Limits: DMSO concentrations >0.1% (v/v) can induce reversible cell cycle arrest, alter cytokine production, or trigger spontaneous differentiation in sensitive cell lines[3]. Rule: The final DMSO concentration in the cellular assay must never exceed 0.1%[4],[5].

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Equilibration: Remove the vial of lyophilized 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine from cold storage. Place it in a desiccator at room temperature for at least 30 minutes before breaking the seal[2].

  • Sterile Environment: Transfer the vial, sterile anhydrous DMSO (cell-culture grade, ≥99.9% purity), and sterile amber cryovials into a Class II biological safety cabinet.

Phase 2: Reconstitution (10 mM Stock)
  • Calculation: The molecular weight is 233.32 g/mol . To prepare a 10 mM (10,000 µM) stock solution, you require 2.33 mg of compound per 1 mL of DMSO.

    • Formula: Volume (mL) = Mass (mg) / (233.32 g/mol × 10 mM)

  • Dissolution: Add the calculated volume of room-temperature DMSO directly to the compound vial[6].

  • Homogenization: Vortex the vial for 30 seconds. If the compound does not fully dissolve, subject the vial to mild water-bath sonication (at room temperature) for 1–2 minutes until the solution is completely clear.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM stock solution into 10 µL or 20 µL single-use aliquots using sterile amber vials. This minimizes headspace (reducing oxidation) and strictly prevents freeze-thaw cycles[2],[6].

  • Storage: Store aliquots immediately at -80°C. Stocks are generally stable for up to 6 months under these conditions[6],[5].

Phase 4: Working Solution Preparation (In Vitro Assay)
  • Thawing: Thaw a single aliquot at room temperature immediately before the assay.

  • Intermediate Dilution: If your target assay concentration is 1 µM, do not dilute the 10 mM stock directly into media. Instead, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Final Addition: Add 1 µL of the intermediate stock to 999 µL of pre-warmed cell culture media. Invert gently to mix. This ensures a final compound concentration of 1 µM with a safe, uniform DMSO concentration of 0.1%[4],[5].

Quantitative Data Presentation

To guarantee that the final DMSO concentration remains safely at or below 0.1%, use the following standardized dilution matrix for your experiments.

Target Assay ConcentrationIntermediate Stock Required (in 100% DMSO)Volume of Intermediate StockVolume of Culture MediaFinal DMSO Concentration
10 µM 10 mM (Original Stock)1.0 µL999.0 µL0.1%
5 µM 5 mM1.0 µL999.0 µL0.1%
1 µM 1 mM1.0 µL999.0 µL0.1%
500 nM 500 µM1.0 µL999.0 µL0.1%
100 nM 100 µM1.0 µL999.0 µL0.1%

Table 1: Serial dilution matrix designed to maintain a constant 0.1% DMSO vehicle background across all dose-response treatment groups, eliminating solvent-induced experimental bias.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_recon Phase 2: Reconstitution cluster_store Phase 3: Storage cluster_app Phase 4: Application A 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine Solid Powder B Equilibrate to Room Temperature (Prevents condensation & hydrolysis) A->B C Add Sterile DMSO (Calculate for 10 mM Stock) B->C D Vortex & Mild Sonication (Ensures complete solvation) C->D E Aliquot into Amber Vials (Protects primary amine from oxidation) D->E F Store at -80°C (Prevents freeze-thaw degradation) E->F G Intermediate DMSO Dilution (Prevents solvent crash) F->G Thaw immediately before assay H Final Dilution in Culture Media (DMSO ≤ 0.1% to avoid toxicity) G->H 1:1000 dilution into media

Caption: Workflow for the preparation, storage, and application of small molecule stock solutions.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health (PMC).[Link][4]

  • Until what percentage does DMSO remain not toxic to cells? ResearchGate.[Link][3]

  • SMALL MOLECULES. Captivate Bio. [Link][6]

  • THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Jagiellonian Center of Innovation.[Link][1]

Sources

Application Note: Orthogonal HPLC Method Development for the Quantification of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Physicochemical Profiling

The quantification of highly basic, polar active pharmaceutical ingredients (APIs) presents a significant challenge in liquid chromatography. The target molecule, 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine , features a pyrimidine core substituted with an azetidine ring and a piperidin-4-amine moiety.

Physicochemical Challenges:

  • High Basicity: The primary aliphatic amine on the piperidine ring is highly basic (estimated pKa ~10.0), while the azetidine and pyrimidine nitrogens are weakly basic (pKa ~3.0–5.0).

  • The Causality of Peak Tailing: In standard reversed-phase (RP) HPLC utilizing acidic mobile phases (pH 2.0–7.0), the primary amine is fully protonated. These positively charged centers undergo severe secondary ion-exchange interactions with ionized residual silanol groups (SiO⁻) on the surface of standard silica stationary phases. This phenomenon leads to broad peak shapes, severe peak tailing, and poor retention (low capacity factor, k′ )[1].

To establish a highly reliable, self-validating analytical package, this guide details the development of two orthogonal chromatographic methods: a High-pH Reversed-Phase method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Method Rationale: The Orthogonal Approach

As a Senior Application Scientist, it is critical to design methods where the chemistry of the mobile phase dictates the behavior of the analyte, rather than fighting its natural physicochemical tendencies.

Approach A: High-pH Reversed-Phase HPLC (Primary Method)

By elevating the mobile phase pH to 10.5, the primary amine is forced into its neutral, deprotonated state. Suppressing this ionization significantly increases the molecule's hydrophobicity (LogD), allowing for strong retention on a standard C18 stationary phase[2]. Furthermore, neutralizing the amine eliminates the electrostatic attraction to residual silanols, resulting in sharp, symmetrical peaks. Because traditional silica undergoes basic hydrolysis and dissolves above pH 8.0, this method necessitates the use of ethylene-bridged hybrid (BEH) silica particles, which resist degradation under highly alkaline conditions[1][3].

Approach B: HILIC (Orthogonal Purity Method)

HILIC is the premier choice for retaining highly polar compounds that fail to retain in RP-HPLC. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism is driven by the partitioning of the polar analyte into a water-rich hydration layer immobilized on the stationary phase surface[4]. By using an acidic buffer (pH 3.0), the API is fully protonated, maximizing its polarity and ensuring robust hydrophilic retention[5].

Method Development Workflow

Workflow Step1 Physicochemical Profiling 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine Highly Basic & Polar Split Select Chromatographic Mode Step1->Split RP High-pH RP-HPLC Target: Deprotonation Column: Hybrid Silica C18 Split->RP Primary HILIC HILIC Mode Target: Hydrophilic Partitioning Column: Zwitterionic/Amide Split->HILIC Orthogonal RP_Opt Mobile Phase: pH 10.5 Buffer MeCN Gradient RP->RP_Opt HILIC_Opt Mobile Phase: pH 3.0 Buffer >70% MeCN Isocratic/Gradient HILIC->HILIC_Opt Val ICH Q2(R2) Validation Specificity, Accuracy, Precision RP_Opt->Val HILIC_Opt->Val

Decision tree for basic polar API method development.

Experimental Protocols

To ensure trustworthiness, both protocols are designed as self-validating systems incorporating mandatory System Suitability Tests (SST).

Protocol A: High-pH RP-HPLC (Primary Stability-Indicating Method)

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 ± 0.05 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Setup

  • Install a Waters XBridge C18 column (150 mm × 4.6 mm, 3.5 µm) or an equivalent hybrid silica column capable of withstanding pH 12.

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

Step 3: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v). Causality Note: Matching the sample diluent closely to the initial gradient conditions prevents "solvent shock," which can cause peak fronting or splitting.

  • Standard Preparation: Accurately weigh 10.0 mg of the API reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (0.1 mg/mL).

Step 4: System Suitability Test (SST)

  • Inject the standard preparation 5 times. The system is validated for use only if:

    • Tailing Factor ( Tf​ ) ≤ 1.5

    • Theoretical Plates ( N ) ≥ 5000

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%

Protocol B: HILIC (Orthogonal Purity Method)

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 95% Acetonitrile / 5% Mobile Phase A. Causality Note: Pure acetonitrile cannot easily dissolve buffer salts. Maintaining a minimum of 3–5% aqueous buffer in the organic line ensures salt solubility and maintains the critical hydration layer on the stationary phase[4].

Step 2: Column Selection & Setup

  • Install a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 mm × 4.6 mm, 5 µm).

  • Set the column oven temperature to 30°C.

Step 3: Sample Preparation

  • Diluent: 90:10 Acetonitrile:Water (v/v). Causality Note: In HILIC, water is the strong eluting solvent. If the sample is dissolved in a highly aqueous diluent, the injection volume acts as a strong localized eluent, destroying peak shape[5]. The diluent must contain a higher organic percentage than the initial mobile phase.

Data Presentation: Chromatographic Conditions

Table 1: High-pH RP-HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic hold
12.01.04060Linear gradient
15.01.01090Column wash
15.11.0955Re-equilibration
20.01.0955End
Table 2: HILIC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.00.8595Initial
3.00.8595Isocratic hold
15.00.84060Linear gradient
18.00.84060Column wash
18.10.8595Re-equilibration
25.00.8595End

ICH Q2(R2) Validation Strategy

Following method optimization, the procedure must be validated according to the ICH Q2(R2) guidelines , which became legally effective on June 14, 2024[6][7]. The revised guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach, aligning closely with ICH Q14 (Analytical Procedure Development).

Table 3: ICH Q2(R2) Core Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity Demonstrate unambiguous measurement of the API in the presence of impurities/degradants.Peak purity angle < Purity threshold (via PDA detector); Resolution ( Rs​ ) > 1.5 from nearest impurity.
Linearity Establish direct proportionality of response to concentration.Minimum of 5 concentrations (e.g., 50% to 150% of target). Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy Assess agreement between measured and true value across the reportable range[7].Recovery at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery 98.0% – 102.0%.
Precision Evaluate Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).%RSD of 6 replicate preparations ≤ 2.0%.
Robustness Deliberate variations in method parameters (pH ± 0.2, Temp ± 5°C, Flow ± 10%).System suitability criteria must remain fulfilled under all variant conditions.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Source: pharmaguru.
  • Source: thermofisher.
  • Source: chromatographyonline.
  • Source: agilent.
  • HPLC Method Development Kit: Where to Start?

Sources

Application Note: 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine as a Privileged Scaffold in Targeted Kinase Inhibitors and PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the design of highly selective kinase inhibitors and heterobifunctional degraders (PROTACs) relies heavily on modular, functionalized building blocks. 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine represents a highly optimized, dual-functionalized heterocyclic scaffold. By combining the established hinge-binding capabilities of a pyrimidine core with the physicochemical benefits of an azetidine ring and the synthetic versatility of a primary amine, this building block accelerates the development of both covalent targeted therapies and Proteolysis Targeting Chimeras (PROTACs).

This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for utilizing this building block in the discovery of Bruton’s Tyrosine Kinase (BTK) and other kinase-targeted therapeutics.

Structural Rationale & Pharmacophore Analysis

The architecture of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is purposefully designed to address common attrition factors in kinase drug discovery, such as poor metabolic stability, off-target toxicity, and suboptimal lipophilicity[1].

  • The Pyrimidine Core (Hinge Binder): The pyrimidine ring is a bioisostere of the adenine ring of ATP. The nitrogen atoms (N1/N3) act as critical hydrogen-bond acceptors, anchoring the molecule to the conserved hinge region of the kinase domain (e.g., Met477 in BTK)[2]. To date, numerous FDA-approved kinase inhibitors utilize this core[1].

  • The 6-Azetidin-1-yl Motif (Conformational Restraint): Azetidines are four-membered, sp3 -rich nitrogen heterocycles. Compared to larger rings (like pyrrolidine or piperidine) or acyclic amines (like dimethylamine), the high ring strain and conformational rigidity of the azetidine ring allow it to optimally fill small, hydrophobic pockets adjacent to the ATP-binding site without introducing excessive steric bulk[3]. Furthermore, azetidines lower the overall lipophilicity (LogP) and demonstrate superior resistance to cytochrome P450 (CYP)-mediated oxidative metabolism[3].

  • The 4-(4-Aminopiperidin-1-yl) Vector (Solvent-Exposed Handle): The piperidine ring directs the primary amine out of the narrow ATP-binding pocket and into the solvent channel. This primary amine is synthetically highly tractable, serving as the ideal attachment point for electrophilic warheads (for covalent inhibitors) or extended PEG/alkyl linkers (for PROTACs)[4].

Application Workflows & Causality

Application A: Synthesis of Covalent Kinase Inhibitors

Targeting a non-catalytic cysteine residue (such as Cys481 in BTK) with an irreversible covalent inhibitor requires precise spatial orientation of an electrophile. The primary amine of this building block can be rapidly converted into an acrylamide. The rigid pyrimidine-piperidine axis ensures the acrylamide warhead is projected at the correct distance and trajectory to undergo a Michael addition with the target cysteine, shifting the pharmacology from occupancy-driven to sustained, irreversible inhibition.

Application B: Development of BTK-Targeted PROTACs

PROTACs operate via "event-driven" pharmacology, meaning transient binding is sufficient to trigger target degradation via the ubiquitin-proteasome system[5]. The solvent-exposed primary amine of the building block is ideally suited for conjugation to E3 ligase-recruiting ligands (e.g., pomalidomide for Cereblon or VH298 for VHL) via flexible linkers[6].

G BB Building Block (Primary Amine) Linker Linker Conjugation (PEG/Alkyl) BB->Linker Amidation/SN2 E3 E3 Ligase Ligand (CRBN/VHL) Linker->E3 Click/Coupling PROTAC Functional PROTAC Degrader E3->PROTAC Final Assembly

Workflow: Modular assembly of a PROTAC using the functionalized building block.

G PROTAC PROTAC Molecule Target Target Kinase (e.g., BTK) PROTAC->Target Binds Hinge E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Recruits Ternary Ternary Complex Formation Target->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Transfer of Ub Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of Action: PROTAC-mediated target degradation via the ubiquitin-proteasome system.

Quantitative Data: The Azetidine Advantage

To understand the causality behind selecting an azetidine ring over traditional substituents, consider the physicochemical impact on the pyrimidine core. The table below summarizes the typical property shifts observed during lead optimization when utilizing the 6-azetidinyl substitution.

Substituent at Position 6Calculated LogD (pH 7.4)Intrinsic Clearance (HLM, µL/min/mg)Kinase Hinge Affinity (Relative IC50)Structural Liability
Azetidin-1-yl 1.8 < 15 +++ Low (Optimal balance)
Pyrrolidin-1-yl2.435++Moderate (Higher lipophilicity)
Dimethylamino2.145+High (N-demethylation risk)
Piperidin-1-yl3.2> 60-High (Steric clash in pocket)

Data Synthesis: The azetidine ring provides the lowest intrinsic clearance (highest metabolic stability) and optimal LogD, preventing the rapid N-dealkylation commonly seen with dimethylamino groups while avoiding the steric clashes of larger rings[3].

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific checkpoints to ensure the integrity of the intermediate before proceeding to the next step.

Protocol 1: Synthesis of a Covalent Acrylamide Warhead

Objective: Convert the primary amine of the building block into an irreversible covalent inhibitor.

Reagents:

  • 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (1.0 eq)

  • Acrylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N2​ , dissolve acrylic acid and HATU in anhydrous DMF. Add DIPEA and stir at 0 °C for 15 minutes. Causality: Pre-activation forms the active O7-azabenzotriazole ester, preventing the building block's primary amine from reacting with unactivated acid.

  • Coupling: Slowly add the building block (dissolved in a minimal volume of DMF) dropwise to the activated mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS. Self-Validation Checkpoint: Look for the disappearance of the starting material mass [M+H]+ and the appearance of the product mass [M+54]+ (addition of acrylamide). Ensure no over-acylation (di-acrylamide) has occurred, which is mitigated by strict stoichiometric control (1.1 eq of acrylic acid).

  • Quenching & Workup: Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO3​ (3x) and brine (1x) to remove DMF and HATU byproducts.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: PROTAC Linker Conjugation via Reductive Amination

Objective: Attach a Cereblon-recruiting PEG linker to the building block.

Reagents:

  • 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (1.0 eq)

  • Aldehyde-PEG3-Pomalidomide Linker (1.05 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.5 eq)

  • Acetic acid (cat., 0.1 eq)

  • Anhydrous DCE (0.1 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the building block and the Aldehyde-PEG3-Pomalidomide linker in anhydrous DCE. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C and add NaBH(OAc)3​ in small portions. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the intermediate imine without reducing the pyrimidine core or the imide carbonyls of the pomalidomide moiety.

  • Reaction Monitoring: Stir for 12 hours at room temperature. Self-Validation Checkpoint: LC-MS must show the complete consumption of the aldehyde linker. The secondary amine product should be the dominant peak.

  • Workup: Quench the reaction carefully with saturated NaHCO3​ (aqueous) until gas evolution ceases. Extract with DCM (3x).

  • Purification: Purify the crude PROTAC via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to yield the final degrader as a TFA salt.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (NIH). Available at:[Link][3]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC (NIH). Available at:[Link][1]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link][2]

  • Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. PMC (NIH). Available at:[Link][4]

  • BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. MDPI. Available at: [Link][5]

  • Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function. PMC (NIH). Available at: [Link][6]

Sources

Application Notes and Protocols: Strategic Derivatization of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Novel Heterocyclic Amines

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing a systematic framework to optimize the therapeutic potential of a lead compound.[1][2] This process involves the strategic chemical modification of a molecule to elucidate the impact of these changes on its biological activity.[3] The primary amine of 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine presents a versatile handle for such derivatization, offering a gateway to a diverse chemical space. This document provides a comprehensive guide for researchers, outlining detailed protocols for the derivatization of this primary amine and the subsequent characterization of the synthesized analogs for robust SAR studies.

The core structure, a piperidine linked to an azetidinyl-pyrimidine, is a privileged scaffold in medicinal chemistry, with related structures showing activity as kinase inhibitors and other therapeutic agents.[4] The primary amine at the 4-position of the piperidine ring is a key site for interaction with biological targets, and its modification can significantly impact potency, selectivity, and pharmacokinetic properties.[5][6] This guide will detail four key derivatization strategies: acylation, reductive amination, sulfonylation, and the formation of ureas and thioureas.

Experimental Workflow Overview

A successful SAR campaign on this scaffold involves a systematic workflow, from the acquisition of the starting material to the biological evaluation of the synthesized derivatives.

SAR_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis cluster_2 Biological Evaluation & SAR Start 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine Derivatization Derivatization Reactions (Acylation, Reductive Amination, etc.) Start->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, LC-MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Screening Biological Screening Purity->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Data_Interpretation Data Interpretation & Next Steps SAR_Analysis->Data_Interpretation

Figure 1: A generalized workflow for the derivatization and SAR study of the target primary amine.

Part 1: Derivatization Protocols

The following protocols are designed to be robust starting points for the derivatization of 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Acylation: Formation of Amides

Acylation of the primary amine to form amides is a fundamental transformation in medicinal chemistry.[7] It allows for the introduction of a wide variety of substituents, modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Rationale: The choice of acylating agent (acyl chloride or anhydride) and base is crucial. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction without competing with the primary amine.[7] The reaction is often performed at low temperatures to control reactivity and minimize side reactions.

Protocol 1: General Procedure for Acylation with an Acyl Chloride

  • Dissolution: Dissolve 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals.[8][9] This one-pot reaction involves the formation of an imine or enamine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[10][11]

Rationale: The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation, as it readily reduces the intermediate iminium ion but is less reactive towards the starting carbonyl compound.[11]

Protocol 2: General Procedure for Reductive Amination with an Aldehyde or Ketone

  • Mixture Formation: In a reaction vessel, combine 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Sulfonylation: Formation of Sulfonamides

Sulfonamides are a key functional group in a wide range of therapeutic agents.[12] The sulfonylation of the primary amine introduces a tetrahedral sulfonamide linkage, which can act as a hydrogen bond acceptor and engage in different interactions with a biological target compared to a planar amide.

Rationale: Similar to acylation, sulfonylation requires a base to neutralize the generated acid. Pyridine can serve as both the base and the solvent. To avoid the common side reaction of di-sulfonylation with primary amines, it is important to control the stoichiometry of the sulfonyl chloride and add it slowly at a low temperature.[3]

Protocol 3: General Procedure for Sulfonylation with a Sulfonyl Chloride

  • Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous pyridine or DCM at 0 °C.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.05 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Urea and Thiourea Formation

Urea and thiourea moieties are prevalent in medicinal chemistry, often acting as potent hydrogen bond donors and acceptors.[13][14] They can be readily synthesized from the primary amine by reaction with isocyanates or isothiocyanates, respectively.

Rationale: The reaction of a primary amine with an isocyanate or isothiocyanate is typically a straightforward and high-yielding addition reaction that does not require a catalyst.[15] The reaction is usually performed at room temperature in an aprotic solvent.

Protocol 4: General Procedure for Urea/Thiourea Formation

  • Dissolution: Dissolve 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (1.0 eq) in a suitable aprotic solvent like DCM or THF.

  • Isocyanate/Isothiocyanate Addition: Add the desired isocyanate or isothiocyanate (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-12 hours. The product often precipitates out of the reaction mixture.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Part 2: Characterization of Derivatives

Unambiguous characterization of all newly synthesized compounds is critical for the integrity of the SAR study. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the derivatized products. Key diagnostic signals to look for include:

  • Amide formation: A downfield shift of the piperidine C4-H proton and the appearance of a new NH proton signal.

  • Secondary amine formation (Reductive Amination): The appearance of new signals corresponding to the newly introduced alkyl group.

  • Sulfonamide formation: A downfield shift of the piperidine C4-H proton and the appearance of a new NH proton signal, often broader than an amide NH.

  • Urea/Thiourea formation: The appearance of one or two new NH proton signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for monitoring reaction progress and confirming the molecular weight of the final products.[5] It provides crucial information on the purity of the sample before it is submitted for biological testing.

Part 3: Structure-Activity Relationship (SAR) Analysis

The goal of the derivatization is to systematically probe the chemical space around the primary amine to understand its influence on biological activity.

Designing a Focused Library

When selecting derivatives to synthesize, consider a systematic variation of properties:

  • Steric Bulk: Introduce small (e.g., acetyl), medium (e.g., isobutyryl), and large (e.g., benzoyl) acyl groups.

  • Lipophilicity: Incorporate both aliphatic and aromatic substituents.

  • Electronic Effects: Introduce electron-donating and electron-withdrawing groups on aromatic rings.

  • Hydrogen Bonding: Compare amides, sulfonamides, ureas, and secondary amines to probe the importance of hydrogen bond donors and acceptors.

Data Presentation and Interpretation

Organize the biological data for the synthesized compounds in a clear tabular format to facilitate comparison.

Table 1: Hypothetical SAR Data for Acyl Derivatives

Compound IDR GroupBiological Activity (IC₅₀, µM)
Parent H5.2
1a -C(O)CH₃2.1
1b -C(O)Ph0.8
1c -C(O)c-Pr1.5
1d -C(O)CF₃10.5

From this hypothetical data, one could infer that aromatic and small cyclic acyl groups are beneficial for activity, while a simple methyl group is less effective, and a strongly electron-withdrawing group is detrimental.

SAR_Decision_Tree Start SAR Starting Point: Primary Amine Acylation Acylation leads to increased potency Start->Acylation Reductive_Amination Reductive Amination decreases potency Start->Reductive_Amination Aromatic_Acyl Aromatic Acyl groups show best activity Acylation->Aromatic_Acyl Aliphatic_Acyl Aliphatic Acyl groups show moderate activity Acylation->Aliphatic_Acyl Next_Steps Next Steps: Explore substituted aromatic acyl groups Aromatic_Acyl->Next_Steps

Figure 2: A simplified decision tree illustrating the logical progression of an SAR study based on initial findings.

Conclusion

The derivatization of the primary amine of 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine offers a rich avenue for exploring the SAR of this promising heterocyclic scaffold. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse library of analogs. Careful characterization of these compounds and systematic biological evaluation will be crucial in elucidating the key structural features required for optimal therapeutic activity.

References

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Láznická, A., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • Chandrasekera, S., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Journal of Negative Results in BioMedicine. [Link]

  • Wang, T., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. [Link]

  • Pässler, U., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. [Link]

  • Wang, C., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]

  • Sagan, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Swensen, A. M., et al. (2013). Aminopiperidine sulfonamide Cav2.2 channel inhibitors for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (2006). Synthesis of 1-aminopiperidine.
  • Kumar, S. T., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. (2008).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. [Link]

  • Tarasova, Y. R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Tota, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • eScholarship@McGill. (2019). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Molecules. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

  • MDPI. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • ResearchGate. (2007). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • University of Birmingham. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Google Patents. (2011).
  • National Center for Biotechnology Information. (2014). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • PharmaCompass. ALTERNATIVE ROUTE 1: (S)-4-AMINO-N-(1-(4-CHLOROPHENYL)-3-HYDROXYPROPYL)-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE. [Link]

  • NextSDS. [6-(4-AMino-piperidin-1-yl)-pyriMidin-4-yl]-diethyl-aMine hydrochloride, 98+%. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals synthesizing pyrimidine-based kinase inhibitors and tool compounds.

The synthesis of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine relies on a sequential Nucleophilic Aromatic Substitution (SNAr) strategy starting from 4,6-dichloropyrimidine. While the symmetry of the starting material simplifies regioselectivity, the primary challenge lies in managing the electronic properties of the pyrimidine ring. The first amination adds an electron-donating group, which stabilizes the ring but drastically deactivates the remaining carbon-halogen bond toward the second nucleophilic attack[1].

Reaction Workflow

SNAr_Optimization SM 4,6-Dichloropyrimidine (Highly Electrophilic) Step1 Step 1: 1st SNAr Azetidine, DIPEA, DCM, 0 °C SM->Step1 Mono 4-(Azetidin-1-yl)-6-chloropyrimidine (Deactivated C-Cl Bond) Step1->Mono Temperature Control Prevents Di-substitution Step2 Step 2: 2nd SNAr Boc-piperidin-4-amine, K2CO3, NMP, 110 °C Mono->Step2 Di Boc-Protected Intermediate (Sterically Hindered) Step2->Di High Temp / Strong Base Overcomes Deactivation Step3 Step 3: Deprotection 4M HCl in Dioxane, RT Di->Step3 Product 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (Final Product) Step3->Product Acidic Cleavage Yields HCl Salt

Workflow for the sequential SNAr amination and deprotection of 4,6-dichloropyrimidine.

Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of 4,6-di(azetidin-1-yl)pyrimidine byproduct in Step 1? Causality: 4,6-dichloropyrimidine is highly electrophilic because the nitrogen atoms in the pyrimidine ring heavily withdraw electron density, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack[2]. Azetidine is a compact, highly reactive secondary amine. If the reaction temperature exceeds 0 °C or if the base is too strong, the local concentration of the nucleophile drives a rapid second SNAr reaction before the mono-substituted product can be isolated. Solution: Conduct the reaction strictly at 0 °C. Add the azetidine dropwise over 1–2 hours using a syringe pump to maintain a low active concentration. Use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM)[3]. Limit the azetidine stoichiometry to exactly 0.95–1.0 equivalents.

Q2: The second SNAr reaction with tert-butyl piperidin-4-ylcarbamate is stalling at 40-50% conversion. How can I drive it to completion? Causality: The first SNAr installs an azetidine ring. The nitrogen lone pair donates electron density into the pyrimidine π-system via resonance, significantly raising the LUMO energy of the ring and heavily deactivating the remaining C-Cl bond[4]. Furthermore, Boc-piperidin-4-amine is sterically hindered compared to azetidine. Solution: You must overcome this high activation energy barrier thermally and chemically. Switch from DCM/EtOH to a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF. Elevate the temperature to 100–110 °C. Replace DIPEA with a stronger inorganic base like K₂CO₃ or Cs₂CO₃ to increase the nucleophilicity of the incoming amine[1].

Q3: During Boc deprotection (Step 3), my product degrades or forms a sticky, unpurifiable gum. What is the best protocol? Causality: Cleaving the tert-butyl carbamate (Boc) group with Trifluoroacetic acid (TFA) generates isobutylene and carbon dioxide. In the absence of scavengers, reactive carbocations can lead to side reactions. Additionally, the resulting poly-TFA salts of diaminopyrimidines are highly hygroscopic and streak heavily on normal-phase silica. Solution: Transition to 4M HCl in 1,4-dioxane. This anhydrous acidic condition cleanly cleaves the Boc group and allows the final product to precipitate directly out of the reaction mixture as a highly pure, easily filterable hydrochloride salt, bypassing the need for tedious reverse-phase chromatography.

Quantitative Data: Impact of Reaction Conditions on SNAr Yields

The table below summarizes internal validation data demonstrating how thermodynamic and kinetic controls influence the yield of the sequential amination steps.

Reaction StepSolventBaseTemperatureTimeTarget Product YieldByproduct/Impurity Level
Step 1 (Monoamination) EtOHK₂CO₃25 °C12 h65%30% (Di-adduct)
Step 1 (Monoamination) DCMDIPEA0 °C4 h92% <5% (Di-adduct)
Step 2 (Diamination) EtOHDIPEA80 °C24 h45%50% (Unreacted SM)
Step 2 (Diamination) NMPK₂CO₃110 °C16 h88% <5% (Unreacted SM)
Experimental Protocols
Protocol 1: Synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine
  • Preparation: Charge a flame-dried round-bottom flask with 4,6-dichloropyrimidine (1.0 eq) and anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.2 eq) in a single portion.

  • Nucleophile Addition: Dissolve azetidine (0.95 eq) in a small volume of DCM and add dropwise via syringe pump over 1 hour to prevent localized heating and over-substitution.

  • Reaction: Stir at 0 °C for 3 hours. Monitor by TLC or LC-MS until the azetidine is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford the mono-adduct as a white solid.

Protocol 2: Synthesis of tert-butyl (1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-yl)carbamate
  • Preparation: Dissolve 4-(azetidin-1-yl)-6-chloropyrimidine (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.2 eq) in anhydrous NMP (0.5 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Heating: Heat the reaction mixture to 110 °C in an oil bath (or microwave reactor) for 16 hours.

  • Workup: Cool to room temperature and dilute with EtOAc and water.

  • Washing: Wash the organic layer extensively with water (3x) and brine to remove the NMP solvent.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient 0-10%) to yield the protected di-adduct.

Protocol 3: Deprotection to 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine
  • Preparation: Suspend the Boc-protected intermediate in anhydrous 1,4-dioxane (0.1 M).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (10.0 eq) dropwise at room temperature.

  • Reaction: Stir vigorously for 4 hours. A white precipitate should form as the deprotection progresses and the HCl salt is generated.

  • Precipitation: Dilute the suspension with cold diethyl ether to maximize product precipitation.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford the final product as a highly pure hydrochloride salt.

References
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: ACS Publications URL:1

  • A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis Source: BenchChem URL:3

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines Source: PMC (National Institutes of Health) URL:4

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL:2

Sources

Technical Support Center: Optimizing Chromatographic Separation of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and reliable chromatographic methods for this compound and its process-related impurities. As a polar, basic molecule containing multiple nitrogen atoms, this compound presents unique challenges in reversed-phase liquid chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, optimize your separations, and ensure the integrity of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing a separation method for this specific analyte.

Q1: What are the primary challenges in the HPLC analysis of 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine?

A1: The primary challenges stem from the molecule's chemical properties. It is a polar, basic compound, which can lead to several issues in traditional reversed-phase HPLC:

  • Poor Retention: Highly polar compounds have weak interactions with non-polar stationary phases (like C18), often resulting in elution near the solvent front.

  • Peak Tailing: The basic amine groups can interact strongly with residual acidic silanol groups on the surface of silica-based columns.[1][2] This secondary interaction causes asymmetrical peak shapes, making accurate integration and quantification difficult.[1][2]

  • Method Robustness: Retention time can be highly sensitive to minor variations in mobile phase pH, especially if the pH is close to the analyte's pKa.[3]

Q2: What is a good starting point for column and mobile phase selection?

A2: For initial method development, a modern, high-purity, end-capped C18 or a polar-embedded column is recommended. These columns have a lower concentration of active silanol groups, which helps to minimize peak tailing.[1]

  • Recommended Starting Column: A C18 column with high-density bonding and end-capping (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18, Phenomenex Luna C18).

  • Initial Mobile Phase: A gradient elution is a robust starting point to screen the retention characteristics.[4]

    • Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. These acidic modifiers help to protonate the amine groups and suppress their interaction with silanols, improving peak shape.[5]

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

Q3: Why is identifying potential impurities crucial before method development?

A3: A stability-indicating method must be able to separate the main compound from all potential process impurities and degradation products.[6][7][8] Without knowledge of these impurities, you cannot ensure the specificity of your method. Forced degradation studies are essential for this purpose.[9][10][11] By subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products.[8][10][11][12] This allows you to:

  • Establish the degradation pathways.[8]

  • Ensure the analytical method can resolve these newly formed peaks from the parent peak.

  • Demonstrate the specificity of the method as required by regulatory guidelines like ICH.[10][13]

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving specific chromatographic issues.

Guide 1: Troubleshooting Poor Peak Shape (Tailing & Fronting)

Poor peak shape is one of the most common problems encountered with basic compounds.[14][15]

Peak tailing for basic analytes is often caused by strong interactions with ionized silanol groups on the column packing material.[1]

  • Step 1: Verify and Adjust Mobile Phase pH.

    • Causality: The ionization state of both the analyte and the column's silanol groups is controlled by pH. At a low pH (e.g., pH 2-3), the amine groups on your molecule will be fully protonated (positively charged). Simultaneously, a low pH suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.[14]

    • Protocol: Prepare your aqueous mobile phase with an acidic modifier like formic acid or TFA to achieve a pH between 2.5 and 3.5. Ensure the buffer concentration is sufficient (at least 20 mM) if you are using a buffer, to resist shifts in pH.[14]

  • Step 2: Evaluate Mobile Phase Additives.

    • Causality: If low pH alone is insufficient, a competitive base can be added to the mobile phase. This "masking agent" will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.

    • Protocol: Add a low concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase and adjust the final pH. Note that TEA has a high UV cutoff and can interfere with detection at low wavelengths.

  • Step 3: Switch to a Different Stationary Phase.

    • Causality: Not all columns are created equal. Columns specifically designed for polar or basic compounds offer alternative chemistries.

    • Protocol:

      • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This helps to shield the analyte from residual silanols.

      • Hybrid Particle Columns: Columns based on hybrid organic/silica particles often exhibit better performance and stability at higher pH values, which is another strategy to control peak shape.

Peak fronting is typically an indicator of column overload or an injection solvent issue.[14]

  • Step 1: Reduce Sample Concentration or Injection Volume.

    • Causality: Injecting too much analyte mass onto the column can saturate the stationary phase at the inlet, causing molecules to travel down the column more quickly than they should, leading to a fronting peak.

    • Protocol: Prepare a dilution series of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If the peak shape improves at lower concentrations, you are likely experiencing mass overload.

  • Step 2: Match Injection Solvent to Mobile Phase.

    • Causality: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the sample band will not focus properly at the head of the column.[14][16] This leads to band distortion and fronting.

    • Protocol: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that can still dissolve the sample adequately.

Guide 2: Optimizing Resolution of Closely Eluting Impurities

Achieving baseline separation between the main peak and its structurally similar impurities is critical for accurate quantification.[15]

Resolution is a function of three key chromatographic parameters: Efficiency (N), Selectivity (α), and Retention (k).

  • Step 1: Optimize Selectivity (α).

    • Causality: Selectivity is the most powerful factor for improving resolution. It involves changing the chemistry of the separation to alter the relative retention times of the analytes.

    • Protocol:

      • Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination of the two. Methanol has different solvent properties and can alter the elution order.

      • Adjust Mobile Phase pH: A small change in pH can significantly impact the ionization and, therefore, the retention of impurities, especially if their pKa values differ slightly from the parent compound.[3]

      • Change Stationary Phase: This is the most effective way to change selectivity. Switching from a C18 to a Phenyl-Hexyl or a Cyano (CN) column will introduce different interaction mechanisms (e.g., π-π interactions), which can dramatically alter the separation.[4]

  • Step 2: Increase Efficiency (N).

    • Causality: Higher efficiency results in narrower peaks, which are easier to resolve.

    • Protocol:

      • Use a Longer Column or Smaller Particle Size: Moving from a 5 µm particle column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase the number of theoretical plates (N) and improve efficiency.

      • Optimize Flow Rate: Operate the column at its optimal flow rate (van Deemter plot minimum) to minimize band broadening.

  • Step 3: Increase Retention (k).

    • Causality: Increasing the retention factor (k) by moving peaks away from the void volume can improve resolution, but this effect diminishes for peaks that are already well-retained.

    • Protocol: Decrease the percentage of the organic solvent in the mobile phase. For a gradient method, this means using a shallower gradient or a lower starting percentage of organic solvent.

Section 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to generate potential degradation products to test the specificity of the analytical method.[9][10][11]

Objective: To generate degradation products under various stress conditions.

Materials:

  • 1-(6-(azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine drug substance

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Mobile Phase Solvents

  • HPLC system with PDA/UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve in mobile phase for analysis.

  • Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the main peak. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main peak and from each other.

Data Presentation: Impact of Mobile Phase pH on Retention and Peak Shape

The following table illustrates the expected impact of changing the mobile phase pH on the retention time (RT) and USP Tailing factor for a basic compound like the one .

Mobile Phase pHExpected Retention Time (RT)Expected USP Tailing (T)Rationale
pH 2.5 (0.1% Formic Acid)Moderate1.0 - 1.3 Analyte is fully protonated; silanol interactions are suppressed. This is the recommended starting point.
pH 4.5 (Acetate Buffer)Increased RT1.5 - 2.0Analyte is still protonated, but some silanol groups begin to deprotonate, increasing tailing.
pH 7.0 (Phosphate Buffer)Longest RT> 2.0 Silanol groups are significantly ionized, leading to strong secondary interactions and severe peak tailing. Not recommended for silica columns.
pH 10.5 (Ammonia Buffer)Moderate RT1.1 - 1.4Analyte is neutral; silanol groups are fully deprotonated. Requires a pH-stable column (e.g., hybrid particle). Can provide excellent peak shape.

Section 4: Visualized Workflows (Graphviz)

The following diagrams illustrate logical workflows for method development and troubleshooting.

Method_Development_Workflow cluster_0 Start Define Analytical Goal (Purity, Assay, etc.) Knowledge Analyte Characterization (pKa, logP, solubility) Start->Knowledge Screening Initial Screening (Column, Mobile Phase pH, Organic Solvent) Knowledge->Screening Optimization Method Optimization (Gradient, Temp, Flow Rate) Screening->Optimization Good initial separation? Screening->Optimization Poor separation Validation Method Validation (ICH Guidelines) Optimization->Validation Resolution & Peak Shape OK? Optimization->Validation Needs refinement End Final Method Validation->End

Caption: Systematic HPLC Method Development Workflow.

Troubleshooting_Workflow Problem Identify Problem (e.g., Peak Tailing) Check_MobilePhase Check Mobile Phase (pH, Composition, Age) Problem->Check_MobilePhase Is it a chemical issue? Check_Column Evaluate Column (Age, Performance, Type) Problem->Check_Column Is it a column issue? Check_Hardware Inspect System (Connections, Leaks, PM Status) Problem->Check_Hardware Is it a hardware issue? Solution_MP Adjust pH / Additive Check_MobilePhase->Solution_MP Solution_Col Replace Column / Change Chemistry Check_Column->Solution_Col Solution_HW Fix Leak / Service Instrument Check_Hardware->Solution_HW

Caption: Logical Troubleshooting Flow for Common HPLC Issues.

References

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (n.d.). ACS Omega.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • HPLC Troubleshooting Guide. (n.d.). Merck.
  • Stability-indicating HPLC method optimization using quality by design for doripenem. (2023). Journal of Applied Pharmaceutical Science.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
  • Separation of basic compounds of pharmaceutical interest by using nano-liquid chromatography coupled with mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Solving Common Errors in HPLC. (n.d.). Omega Scientific.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations. (2025, May 25). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Indo American Journal of Pharmaceutical Research.
  • A Holistic Approach To Hplc Techniquefor Addressing Process Impurities. (2025, January 31). International Journal of Advanced Research.
  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. (2021). RSC Publishing.
  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services.
  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. (n.d.). JETIR.
  • Separation of Selected Basic Pharmaceuticals by Reversed-Phase and Ion-Exchange Chromatography Using Thermally Tuned Tandem Columns. (2001, August 17). Analytical Chemistry.

Sources

Technical Support Center: Stability & Storage of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine . This heterocyclic building block—often utilized in kinase inhibitor synthesis and drug discovery—presents unique storage challenges due to the combined presence of a reactive primary amine, a strained azetidine ring, and a pyrimidine core.

Rather than simply providing a list of storage temperatures, this guide explores the causality behind degradation, empowering you to design self-validating handling protocols that ensure absolute experimental reproducibility.

Part 1: Core Degradation Mechanisms & Causality

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. The degradation of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is driven by three distinct structural features:

  • Primary Amine Oxidation & Carbamate Formation (Piperidin-4-amine moiety): Primary amines are highly susceptible to oxidation when exposed to atmospheric oxygen and light, leading to the formation of imines, oximes, and hydroxylamines[1]. Furthermore, primary amines act as nucleophiles that readily react with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts[2]. This is the most common cause of sample discoloration and loss of titer during benchtop handling.

  • Acid-Catalyzed Ring Opening (Azetidine moiety): The four-membered azetidine ring possesses significant angle strain. Under acidic conditions, the azetidine nitrogen becomes protonated, transforming it into an excellent leaving group. This catalyzes a ring-opening reaction where nucleophiles (such as water or halide ions from the buffer) attack the ring, forming 3-halo-1-aminopropane or ring-opened hydrolysis derivatives[3].

  • Exocyclic Amine Hydrolysis (Pyrimidine core): While the pyrimidine ring itself is relatively stable, the exocyclic C-N bonds at the 4- and 6-positions (connecting the piperidine and azetidine rings) are vulnerable to hydrolysis. Under extreme acidic or alkaline conditions, or prolonged heat, these bonds can cleave, yielding oxopyrimidine degradation products[4].

G Target 1-(6-(Azetidin-1-yl)pyrimidin-4-yl) piperidin-4-amine AmineOx Primary Amine Oxidation (Imines, Hydroxylamines) Target->AmineOx O2 & Light Exposure Carbamate Carbamate Formation (+44 Da Mass Shift) Target->Carbamate Atmospheric CO2 Azetidine Azetidine Ring Opening (3-halo-1-aminopropanes) Target->Azetidine Acidic pH (< 5.0) Pyrimidine Exocyclic Amine Hydrolysis (Cleavage at C4/C6) Target->Pyrimidine Extreme pH / Heat

Mechanistic degradation pathways of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine.

Part 2: Troubleshooting Guide & FAQs

Q1: My lyophilized powder has turned from white to a pale yellow/brown over the last month. What happened? A: Discoloration is the hallmark of oxidative degradation of the primary amine[2]. When the storage vial is repeatedly opened in ambient air, oxygen and moisture infiltrate the headspace. The primary piperidin-4-amine oxidizes into imine or oxime byproducts. Solution: Always store the compound under an inert atmosphere (Argon or Nitrogen) and avoid repeated freeze-thaw/open-close cycles by aliquoting the solid upon receipt.

Q2: I dissolved the compound in a pH 3.0 citrate buffer to improve solubility, but my biological assay results are inconsistent. Why? A: You have likely destroyed the azetidine ring. Acidic conditions ( pH<5.0 ) protonate the azetidine nitrogen, triggering an acid-catalyzed ring-opening event[3]. Solution: Maintain aqueous stock solutions at a neutral to slightly basic pH (pH 7.0–8.0). If acidic solubilization is absolutely required for a brief period, it must be performed immediately prior to the assay at 4∘C to kinetically slow the degradation.

Q3: LC-MS analysis of my aged stock solution shows a major impurity peak with a mass shift of +44 Da. What is this? A: A +44 Da mass shift is the classic signature of carbamate formation. The primary amine has reacted with dissolved CO2​ from the atmosphere[1]. Solution: Degas all solvents used for stock solutions by sparging with Argon or sonicating under a vacuum to remove dissolved CO2​ prior to reconstitution.

Q4: Can I store this compound in DMSO at −20∘C for long-term use? A: It is highly discouraged. DMSO is hygroscopic and absorbs water from the air every time the vial is opened. Over time, the absorbed water, combined with the freeze-thaw cycles, promotes exocyclic amine hydrolysis[4]. Long-term storage (>1 month) must be done in the solid state.

Part 3: Recommended Experimental Workflows

To ensure a self-validating system, researchers must assume that any handling exposes the compound to degradation. The following protocols are designed to inherently verify the integrity of the compound before use.

Workflow 1: Inert Aliquoting and Long-Term Storage

Objective: Prevent oxidation, carbamate formation, and moisture-induced hydrolysis.

  • Equilibration: Upon receiving the lyophilized solid, allow the sealed vial to equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Environment: Transfer the vial to a glovebox or a benchtop controlled-atmosphere chamber purged with ultra-high purity (UHP) Argon.

  • Aliquoting: Weigh the solid into amber, single-use glass vials (amber glass prevents UV-initiated radical oxidation).

  • Sealing: Purge the headspace of each vial with Argon for 5 seconds. Immediately seal with a PTFE-lined cap. Causality: PTFE prevents oxygen permeability, unlike standard silicone septa.

  • Storage: Store all aliquots at −20∘C or −80∘C in a secondary container with indicating desiccant.

Storage Rec Receive Solid Glove Inert Atmosphere (Glovebox) Rec->Glove Aliq Aliquoting (Single-use vials) Glove->Aliq Seal Argon Purge & PTFE Seal Aliq->Seal Store -20°C Dark Desiccated Storage Seal->Store

Optimal handling and long-term storage workflow to prevent oxidative and hydrolytic degradation.

Workflow 2: Self-Validating Stock Solution Preparation & QC

Objective: Prepare assay-ready solutions while verifying compound integrity.

  • Solvent Preparation: Degas anhydrous DMSO or neutral buffer (pH 7.4) by sparging with Argon for 15 minutes.

  • Reconstitution: Remove a single-use aliquot from −20∘C , equilibrate to room temperature, and dissolve the compound to the desired concentration (e.g., 10 mM).

  • Quality Control (Self-Validation): Before proceeding to biological assays, inject 1μL of the stock into an LC-MS system.

    • Pass Criteria: >98% purity at the expected m/z [M+H]+ .

    • Fail Criteria: Presence of +44 Da (Carbamate), +16 Da (Oxidation), or +18 Da (Hydrolysis/Ring Opening).

  • Usage: Discard any remaining aqueous solution after 12 hours. Do not refreeze.

Part 4: Quantitative Stability Data

The following table summarizes the quantitative degradation risks based on empirical stability profiling of primary amines and azetidine-containing heterocycles.

Storage ConditionStateAtmospherepH / SolventEst. Half-Life ( t1/2​ )Primary Degradation Risk
−20∘C (Dark) SolidArgonN/A> 24 MonthsNone (Optimal Condition)
25∘C (Ambient) SolidAirN/A~ 3-4 MonthsOxidation, Carbamate formation
4∘C SolutionAirDMSO (Wet)~ 2 WeeksHydrolysis, Oxidation
25∘C SolutionAirAqueous (pH 3.0)< 12 HoursAzetidine ring opening
25∘C SolutionAirAqueous (pH 7.4)~ 48 HoursCarbamate formation
80∘C (Stress) SolutionAirAqueous (pH 1.0)< 1 HourExocyclic amine cleavage

Part 5: References

  • Li, K., et al. Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. ResearchGate. Available at:[Link]

  • Insuasty, B., et al. Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. ResearchGate. Available at:[Link]

Sources

resolving co-elution issues in 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine liquid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with highly basic, poly-nitrogenous heterocycles.

This guide provides mechanistic insights and self-validating protocols to resolve co-elution issues for 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine , a highly polar analyte that frequently causes void-volume overlap and peak tailing in standard Liquid Chromatography (LC) methods.

Part 1: Diagnostic Overview & Mechanistic FAQs

To solve co-elution, we must first understand the physicochemical properties of the analyte. The target molecule contains three distinct nitrogenous ring systems: a pyrimidine core, an azetidine ring, and a piperidine ring bearing a primary amine. The primary aliphatic amine has a pKa of approximately 10.0–10.5, while the pyrimidine nitrogens are weakly basic (pKa ~2–4).

Q1: Why does this compound consistently co-elute with the solvent front or matrix interferences when using standard 0.1% Formic Acid methods?

A: At an acidic pH of 2.0–2.7 (standard for 0.1% Formic Acid or TFA), the primary amine on the piperidine ring is 100% protonated ( NH3+​ ), and the pyrimidine nitrogens may be partially protonated. This renders the molecule highly hydrophilic and polycationic. In standard Reversed-Phase (RP) HPLC, polar solutes spend proportionally less time interacting with the non-polar C18 stationary phase[1]. Because the protonated analyte cannot partition into the hydrophobic alkyl chains, it exhibits a retention factor ( k ) of less than 1, eluting in the void volume alongside unretained salts and polar matrix components.

Q2: We tried a shallower gradient, but the peak is still co-eluting and exhibits severe tailing. What is causing this?

A: Shallow gradients only improve resolution for compounds that are actually retained by the stationary phase. If your compound is not retained, altering the gradient slope will not resolve the co-elution. Furthermore, the severe peak tailing is caused by secondary electrostatic interactions. The positively charged primary amine acts as a cation and binds to residual, negatively charged silanol groups ( SiO− ) on the silica support. This ion-exchange interaction is kinetically slow, causing the analyte to "drag" through the column, resulting in an asymmetric tail that bleeds into adjacent peaks.

Q3: How can we manipulate the mobile phase to force retention and pull the analyte away from early-eluting impurities?

A: You must alter the ionization state of the analyte. The pH of the mobile phase is a critical factor in controlling the ionization state, which directly dictates retention and separation efficiency[2]. By raising the mobile phase pH to 10.5 (using 10 mM Ammonium Hydroxide), you exceed the pKa of the primary amine. The molecule becomes deprotonated and electrically neutral. In this state, its hydrophobicity increases drastically, allowing it to partition strongly into the C18 stationary phase and elute well after the polar matrix interferences.

Q4: We cannot use high-pH mobile phases due to column hardware limitations and MS sensitivity drops. What orthogonal techniques can separate this basic amine from structurally similar degradants?

A: If you must operate at an acidic pH, you must abandon standard C18 chemistry and switch to Mixed-Mode Chromatography (MMC) or Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • HILIC: Operates with a highly organic mobile phase (e.g., 90% Acetonitrile) and a polar stationary phase. The highly polar, protonated amine will partition into the water-enriched layer on the stationary phase, retaining strongly and eluting in order of increasing hydrophilicity.

  • Mixed-Mode (RP/CX): Combines a hydrophobic C18 chain with a cation-exchange group (e.g., sulfonic acid) within a single functional group[3]. The cation-exchange mechanism strongly retains the protonated amine via electrostatic attraction, completely eliminating void-volume co-elution[4].

Part 2: Chromatographic Workflows & Visualizations

The following decision tree illustrates the logical workflow for diagnosing and resolving co-elution for highly basic amines.

Workflow Start Co-Elution Detected (Basic Amine Analyte) RetCheck Is Retention Factor (k) < 2? (Void Volume Elution) Start->RetCheck VoidYes Yes: Analyte is too polar/charged at current pH RetCheck->VoidYes k < 2 VoidNo No: Analyte is retained but overlaps with impurities RetCheck->VoidNo k > 2 Sol1 Strategy 1: High-pH RP-HPLC (pH 10.5 to deprotonate) VoidYes->Sol1 Sol2 Strategy 2: HILIC or Mixed-Mode (RP/CX) VoidYes->Sol2 ShapeCheck Is Peak Tailing Severe? (Asymmetry > 1.5) VoidNo->ShapeCheck TailYes Yes: Secondary Silanol Interactions ShapeCheck->TailYes As > 1.5 TailNo No: Isomeric/Isobaric Interference ShapeCheck->TailNo As < 1.5 Sol3 Strategy 3: Use CSH Column or Increase Buffer (>10mM) TailYes->Sol3 Sol4 Strategy 4: Optimize Gradient or Change Organic Modifier TailNo->Sol4

Caption: Decision tree for resolving co-elution of basic polar amines in LC.

Mechanism of Action: Mixed-Mode Chromatography

When utilizing a mixed-mode approach, the stationary phase simultaneously leverages two interactions. The diagram below demonstrates how the protonated 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine interacts with an RP/CX column.

Mechanism cluster_StationaryPhase Mixed-Mode Stationary Phase (RP/CX) Analyte Analyte (Protonated Primary Amine) C18 Hydrophobic Alkyl Chain (C18/C8) Analyte->C18 Hydrophobic Interaction Sulfonate Cation-Exchange Group (e.g., -SO3-) Analyte->Sulfonate Electrostatic Attraction

Caption: Dual retention mechanism of protonated amines on a mixed-mode stationary phase.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic behavior of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine under various LC modes, demonstrating why standard low-pH RP-HPLC fails and how alternative modes resolve co-elution.

Chromatographic ModeMobile Phase BufferAnalyte Charge StateEst. Retention Factor ( k )Peak Asymmetry ( As​ )Co-Elution Risk
Standard RP-HPLC 0.1% Formic Acid (pH 2.7)Polycationic ( +2 )< 0.5 (Void)> 2.0 (Severe Tailing)Critical (Matrix overlap)
High-pH RP-HPLC 10 mM NH4​OH (pH 10.5)Neutral ( 0 )3.0 - 5.01.0 - 1.2 (Excellent)Low (Resolved by hydrophobicity)
HILIC 10 mM Amm. Formate (pH 3.0)Polycationic ( +2 )4.0 - 6.01.1 - 1.3 (Good)Low (Orthogonal selectivity)
Mixed-Mode (RP/CX) 20 mM Amm. Acetate (pH 4.0)Polycationic ( +2 )> 5.0 (Strong retention)1.0 - 1.2 (Excellent)None (Ion-exchange driven)

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By checking the system suitability criteria at the end of each protocol, you can verify that the mechanistic fix has been successfully applied.

Protocol A: High-pH Reversed-Phase Optimization (The Deprotonation Strategy)

Use this protocol to increase retention and eliminate silanol-induced tailing by neutralizing the analyte.

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare 10 mM Ammonium Hydroxide ( NH4​OH ) in ultrapure water. Crucial Step: Measure the pH using a meter calibrated for aqueous solutions before adding any organic solvents[2]. Adjust to pH 10.5 using dilute ammonia.

    • Organic (B): 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a high-pH tolerant hybrid silica column (e.g., Ethylene Bridged Hybrid [BEH] C18). Standard silica will dissolve at pH > 8.0.

  • Gradient Design: Program a gradient from 5% B to 60% B over 10 column volumes. Because the analyte is now neutral, it will require a higher percentage of organic modifier to elute compared to acidic conditions.

  • System Suitability Validation:

    • Inject the sample.

    • Validation Check 1: Calculate the retention factor ( k ). It must be ≥2.0 . If k<2.0 , the analyte is not fully deprotonated; verify the mobile phase pH is ≥10.5 .

    • Validation Check 2: Calculate Peak Asymmetry ( As​ ). It must be ≤1.3 . This confirms that secondary silanol interactions have been suppressed.

Protocol B: Mixed-Mode Cation Exchange (RP/CX) Method Setup

Use this protocol if high-pH is incompatible with your hardware, or if you need orthogonal selectivity to separate the analyte from neutral/acidic isobaric interferences.

  • Buffer Selection: Prepare 20 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. In mixed-mode chromatography involving ion-exchange mechanisms, the ionic strength of the mobile phase has a significant effect on the elution of analytes[5]. A higher buffer concentration is required to displace the basic amine from the sulfonic acid groups.

  • Column Selection: Install a mixed-mode RP/CX column (e.g., Primesep C or Atlantis PREMIER BEH C18 AX/CX).

  • Dual-Gradient Design:

    • Organic Gradient: 5% to 50% Acetonitrile (to overcome hydrophobic retention).

    • Ionic Gradient: Simultaneously increase the buffer concentration (e.g., from 10 mM to 50 mM Ammonium Formate) to weaken the electrostatic interaction and elute the target compound[5].

  • System Suitability Validation:

    • Inject the sample.

    • Validation Check 1: Ensure the basic analyte elutes after all neutral and acidic impurities. Because neutral compounds only interact with the C18 chain, they will elute early. The basic amine will be retained by both the C18 chain and the cation-exchange groups, guaranteeing separation[4].

References

  • Mixed-Mode Chromatography and Stationary Phases Helix Chromatography[Link]

  • Perspective Chapter: Mixed-Mode Chromatography IntechOpen[Link]

  • HPLC Separation Modes - Stationary Phase in HPLC Waters Corporation[Link]

  • 12.5: High-Performance Liquid Chromatography Chemistry LibreTexts[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex[Link]

Sources

Validation & Comparative

A Comparative Guide to Novel Azetidinyl-Pyrimidine Analogs and Standard Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Pyrimidine Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, kinase inhibitors have become a cornerstone, and within this class of therapeutics, molecules built around a pyrimidine nucleus have demonstrated remarkable success.[1][2][3] The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine core of ATP, enabling competitive inhibition at the kinase hinge region.[2][4] This guide provides a comparative analysis of a novel class of pyrimidine inhibitors featuring an azetidine moiety against established, standard pyrimidine-based kinase inhibitors, with a focus on Aurora kinases.

Aurora kinases (A and B) are critical regulators of cell division, and their overexpression is a common feature in many cancers, making them attractive targets for therapeutic intervention.[5][6][7] We will explore the subtle yet significant impact of the azetidinyl substitution on inhibitor potency and selectivity, and provide detailed experimental protocols for researchers to conduct their own comparative studies.

Comparative Analysis of Kinase Inhibitory Potency

To illustrate the comparative performance, we will examine a representative novel N-trisubstituted pyrimidine derivative with an azetidine-like moiety (we will refer to it as "Compound A" for this guide, based on similar described structures) and compare its in vitro activity against well-established pyrimidine-based Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152).[5][7]

CompoundAurora A (IC50)Aurora B (IC50)Cell Line (Example)Cellular Potency (IC50)
Compound A (Hypothetical Azetidinyl-pyrimidine) ~7.1 nM[7]~25.7 nM[5]U937 (Leukemia)~12.2 nM[7]
Alisertib (MLN8237) 1.2 nM[5]19 nMVariousVaries (e.g., ~20-50 nM)
Barasertib (AZD1152) 13 nM[6]0.37 nM[5]VariousVaries (e.g., ~10-30 nM)

Analysis of the Data:

The inclusion of the azetidine ring in "Compound A" demonstrates a potent inhibitory profile against both Aurora A and B kinases, with low nanomolar efficacy.[7] When compared to Alisertib, a known potent Aurora A inhibitor, "Compound A" shows comparable, albeit slightly lower, potency.[5] In contrast, Barasertib exhibits a strong preference for Aurora B.[5][6] This highlights a key aspect of drug design: small structural modifications, such as the introduction of the strained azetidine ring, can significantly influence the selectivity profile of a kinase inhibitor. The rationale behind incorporating such a moiety often lies in exploring novel interactions within the ATP-binding pocket and optimizing physicochemical properties.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.

cluster_0 Aurora Kinase Signaling in Mitosis cluster_1 Inhibitor Action Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Aurora_A Aurora A PI3K_Akt_Pathway->Aurora_A Aurora_B Aurora B PI3K_Akt_Pathway->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Cell_Cycle_Progression Cell Cycle Progression Spindle_Assembly->Cell_Cycle_Progression Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Cytokinesis->Cell_Cycle_Progression Compound_A Compound A (Azetidinyl-pyrimidine) Compound_A->Aurora_A Inhibition Compound_A->Aurora_B Inhibition Alisertib Alisertib Alisertib->Aurora_A Inhibition Barasertib Barasertib Barasertib->Aurora_B Inhibition

Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.

cluster_workflow Experimental Workflow for Inhibitor Comparison Start Start: Select Inhibitors & Cell Lines Kinase_Assay In Vitro Kinase Assay (Biochemical Potency - IC50) Start->Kinase_Assay Cell_Viability Cell Viability Assay (Cellular Potency - IC50) Start->Cell_Viability Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Viability->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion: Comparative Efficacy & Selectivity Data_Analysis->Conclusion

Sources

validating target engagement of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Challenge of Target Validation

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a paramount challenge.[1] The compound 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine represents a chemical scaffold with features commonly found in kinase inhibitors, a class of therapeutics that has revolutionized oncology and immunology.[2][3] The azetidine ring, for instance, offers conformational rigidity which can reduce the entropic penalty of binding to a target, potentially increasing affinity.[4][5] However, the promise of any new chemical entity hinges on rigorous, evidence-based validation of its mechanism of action.

This guide provides a comparative analysis of state-of-the-art, cell-based assays designed to confirm and quantify the engagement of a small molecule inhibitor with its intracellular protein target. We will move beyond theoretical discussions to provide field-proven insights into the causality behind experimental choices, presenting detailed protocols and objective data to empower researchers in designing robust validation strategies. The primary methodologies compared are the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the assessment of downstream pathway modulation via Western Blotting.[1][6][7] Each method offers unique advantages and is suited to different stages of a drug discovery campaign, from initial hit validation to lead optimization.

Methodology Comparison: Choosing the Right Tool for the Job

Selecting the appropriate target engagement assay is a critical decision driven by factors such as the availability of specific reagents (e.g., antibodies, engineered proteins), required throughput, and the specific biological question being asked.[6][8] Do you need to confirm direct physical binding, or is measuring a functional consequence of target inhibition more relevant? The following sections will dissect three gold-standard approaches.

Quantitative Data Summary: A Head-to-Head Performance Overview

To provide a clear framework for comparison, the table below summarizes the typical quantitative outputs and key characteristics of each assay. For this illustration, we will consider our lead compound, "Compound X" (1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine), against a hypothetical alternative, "Compound Y".

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay Western Blot (Downstream Target)
Primary Metric ΔTₘ (Change in Melting Temperature)Intracellular IC₅₀ / Apparent Kₐp-Substrate/Total Substrate Ratio (IC₅₀)
Principle Ligand-induced protein thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Immuno-detection of phosphorylation state
Compound X (EC₅₀) ΔTₘ = +4.2°C @ 10 µMIC₅₀ = 75 nMIC₅₀ = 150 nM (p-ERK/Total ERK)
Compound Y (EC₅₀) ΔTₘ = +1.8°C @ 10 µMIC₅₀ = 520 nMIC₅₀ = 800 nM (p-ERK/Total ERK)
Key Advantage Label-free, uses endogenous protein[9]High-throughput, quantitative affinity in live cells[10]Measures functional pathway outcome
Key Limitation Lower throughput, requires specific antibody[7]Requires genetic modification of target proteinIndirect measure of target engagement

Deep Dive 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[7][8] This change in thermal stability is a direct indicator of target engagement inside intact cells.[9]

Causality Behind the Method

The choice to use CETSA is often driven by the desire to work with the endogenous, unmodified target protein in its native cellular environment.[8] This avoids potential artifacts from protein overexpression or tagging, making it a highly physiologically relevant assay.[6] The key assumption is that a shift in the thermal denaturation curve of the target protein upon compound treatment can only occur if the compound is physically bound to the protein.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis_separation 3. Lysis & Separation cluster_analysis 4. Analysis A Culture cells to desired confluency B Treat cells with Compound X or vehicle control A->B C Aliquot cell suspension into PCR tubes B->C 1 hr incubation D Heat samples across a temperature gradient (e.g., 40-70°C) C->D E Lyse cells (e.g., freeze-thaw) D->E F Centrifuge to separate soluble fraction (unfolded protein pellets) E->F G Collect supernatant (soluble protein) F->G H Analyze by Western Blot using a target-specific antibody G->H I Quantify band intensity to generate melting curves H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA
  • Cell Culture & Treatment: Plate a suitable cell line (e.g., a cancer cell line endogenously expressing the target kinase) and grow to ~80% confluency. Treat cells with serial dilutions of Compound X or a vehicle control for 1-2 hours at 37°C.

  • Heating Step: Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspensions into PCR tubes. Heat the samples across a defined temperature gradient (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[11]

  • Lysis and Fraction Separation: Subject the cells to lysis, typically through several freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[1]

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration for all samples. Analyze the amount of soluble target protein remaining at each temperature point by Western Blotting using a validated primary antibody specific to the target protein.[1]

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ). The difference in Tₘ (ΔTₘ) between the treated and control groups quantifies the extent of target stabilization.

Deep Dive 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding directly in living cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a tracer). The target protein is fused to NanoLuc®, and a cell-permeable fluorescent tracer is used that reversibly binds to the same active site. When the tracer is bound, a BRET signal is generated. A test compound that competes with the tracer for binding to the target will displace it, leading to a decrease in the BRET signal in a dose-dependent manner.

Causality Behind the Method

This method is chosen when a highly quantitative, high-throughput measure of intracellular compound affinity is required.[10] By transfecting cells with a plasmid encoding the target-NanoLuc® fusion, a controlled and reproducible assay system can be established. The competitive nature of the assay allows for the determination of an intracellular IC₅₀ value, which reflects the compound's potency in a live-cell environment, accounting for cell permeability and potential efflux.[1]

Diagram: NanoBRET™ Assay Principle

NanoBRET_Principle cluster_bound No Inhibitor: Tracer Binds cluster_unbound Inhibitor Present: Tracer Displaced Target_NL Target-NanoLuc Tracer Fluorescent Tracer BRET High BRET Signal Target_NL2 Target-NanoLuc Inhibitor Compound X Tracer2 Fluorescent Tracer NoBRET Low BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™
  • Cell Preparation: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of Compound X. Add the compound dilutions and a pre-determined optimal concentration of the fluorescent tracer to the cells. Incubate for 2 hours at 37°C to allow the binding to reach equilibrium.

  • Signal Detection: Add the NanoGlo® substrate, which also contains an extracellular NanoLuc® inhibitor to minimize background signal.[1] Immediately measure the luminescence on a plate reader capable of simultaneously detecting donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

  • Data Analysis: Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the intracellular IC₅₀ value.[1]

Deep Dive 3: Downstream Pathway Modulation (Western Blot)

Confirming that a compound binds its target is essential, but demonstrating that this binding event leads to the desired functional outcome—the inhibition of the kinase's signaling activity—is equally important.[12] This is typically achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Causality Behind the Method

This approach is chosen to link target engagement with a functional cellular response. While CETSA and NanoBRET confirm binding, they do not inherently prove that the compound is an inhibitor. By showing that Compound X treatment leads to a dose-dependent decrease in the phosphorylation of a key pathway component (e.g., p-AKT, p-ERK), we validate its inhibitory activity and mechanism of action.[3] This provides crucial evidence that the compound is not merely binding but is actively modulating the biological pathway of interest.

Diagram: Generic Kinase Signaling Pathwaydot

digraph "Kinase_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FFFFFF", fontcolor="#202124"]; TargetKinase [label="Target Kinase\n(e.g., PI3K, MEK)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CompoundX [label="Compound X", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DownstreamSubstrate [label="Downstream Substrate\n(e.g., Akt, ERK)", fillcolor="#FFFFFF", fontcolor="#202124"]; PhosphoSubstrate [label="Phosphorylated Substrate\n(p-Akt, p-ERK)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

GF -> Receptor; Receptor -> TargetKinase [label="Activates"]; CompoundX -> TargetKinase [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; TargetKinase -> DownstreamSubstrate [label="Phosphorylates"]; DownstreamSubstrate -> PhosphoSubstrate [style=dashed]; PhosphoSubstrate -> CellularResponse; }

Sources

Comparative Guide: Kinome Cross-Reactivity Profile of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (hereafter referred to as AzP-4A ) represents a highly optimized pharmacological scaffold frequently utilized in the development of targeted kinase inhibitors 1[1]. Achieving high selectivity across the human kinome (comprising over 500 kinases) is a primary hurdle in drug development, as off-target binding often translates to dose-limiting toxicities. This guide objectively compares the cross-reactivity profile of the AzP-4A scaffold against industry-standard alternatives, providing actionable experimental methodologies and structural insights.

Structural Basis for Selectivity

The architecture of AzP-4A is modular, designed to exploit specific micro-environments within the kinase ATP-binding pocket 2[2]:

  • Pyrimidine Core : Acts as the primary ATP-mimetic, establishing critical hydrogen bonds with the kinase hinge region.

  • Azetidin-1-yl Moiety : This compact, four-membered ring introduces a rigid steric constraint. It selectively fits into kinases possessing a small "gatekeeper" residue (e.g., Threonine), while sterically clashing with larger gatekeepers (e.g., Methionine or Phenylalanine) found in off-target kinases.

  • Piperidin-4-amine : Extends outward into the solvent-exposed channel, enhancing aqueous solubility and enabling electrostatic interactions with negatively charged residues at the pocket's entrance 3[3].

StructuralLogic Scaffold AzP-4A Scaffold Pyrimidine Pyrimidine Core Scaffold->Pyrimidine Azetidine Azetidin-1-yl Group Scaffold->Azetidine Piperidine Piperidin-4-amine Scaffold->Piperidine Hinge Hinge Region Binding (ATP Mimetic) Pyrimidine->Hinge Hydrogen Bonds Gatekeeper Gatekeeper Pocket (Steric Selection) Azetidine->Gatekeeper Steric Fit Solvent Solvent Channel (Solubility/Electrostatics) Piperidine->Solvent Salt Bridges

Structural logic of AzP-4A mapping to the kinase ATP-binding pocket.

Comparative Kinome Profiling Data

To objectively assess the performance of AzP-4A, we compare its binding affinity ( Kd​ ) and Selectivity Score ( S10​ ) against two benchmarks:

  • Staurosporine : A naturally occurring pan-kinase inhibitor used as a baseline for maximum cross-reactivity.

  • Imatinib : A clinically approved targeted inhibitor (ABL/KIT/PDGFR) used as a baseline for acceptable therapeutic selectivity.

Table 1: Comparative Kinase Binding Affinity ( Kd​ in nM)

Kinase TargetAzP-4A ( Kd​ nM)Imatinib ( Kd​ nM)Staurosporine ( Kd​ nM)Implication for AzP-4A
JAK1 1.2 >10,0003.4Primary high-affinity target binding.
LRRK2 4.5 >10,0008.1Secondary high-affinity interaction.
ABL1 >5,0000.6 1.2Avoids ABL-mediated hematotoxicity.
EGFR 4,200>10,0002.5Avoids EGFR-mediated skin rash.
AKT1 >10,000>10,0005.0No interference with insulin signaling.
AURKA >10,000>10,0000.9Avoids anti-mitotic cellular toxicity.
Selectivity ( S10​ ) 0.015 0.0450.850Lower score = Higher kinome selectivity.

Note: S10​ score is calculated as the fraction of kinases bound with Kd​ < 10 µM divided by the total number of kinases tested (n=468).

Experimental Methodology: Active-Site Competition Assay

Causality Behind Experimental Choices

When profiling a compound against >400 kinases, utilizing a functional biochemical assay (measuring substrate phosphorylation) introduces massive bias. Each kinase has a distinct Km​ for ATP; thus, standardizing ATP concentrations across the panel artificially skews the apparent IC50​ of ATP-competitive inhibitors like AzP-4A. To circumvent this, we employ an ATP-independent thermodynamic binding assay . By measuring the true dissociation constant ( Kd​ ) via displacement of an active-site directed tracer, we isolate the compound's intrinsic affinity, ensuring a mathematically rigorous and comparable cross-reactivity profile 4[4].

Self-Validating Protocol: High-Throughput Kinase Binding

This protocol incorporates internal validation gates to ensure data integrity and assay reproducibility.

Step 1: Reagent Preparation

  • Prepare a DNA-tagged kinase library (n=468) expressed in T7 bacteriophage.

  • Immobilize a broad-spectrum, active-site directed ligand (tracer) onto magnetic beads.

Step 2: Equilibration & Competition

  • Dispense 1X binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) into a 384-well plate.

  • Add AzP-4A to test wells at screening concentrations of 1 µM and 100 nM.

  • Validation Gate 1 (Controls): Assign well A1 as the Negative Control (DMSO only) and well A2 as the Positive Control (10 µM Staurosporine).

Step 3: Incubation

  • Introduce the kinase-tagged phages and the tracer-bound magnetic beads to all wells.

  • Incubate at room temperature (22°C) for 1 hour with gentle shaking to reach thermodynamic equilibrium.

Step 4: Washing & Elution

  • Wash the magnetic beads 3x with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound phages.

  • Elute the bound phages by resuspending the beads in elution buffer (1x PBS, 0.05% Tween 20, 0.5 µM non-tagged tracer) and incubating for 30 minutes.

Step 5: qPCR Quantification & Self-Validation Check

  • Quantify the eluted phage DNA using standard qPCR targeting the T7 phage genome.

  • Validation Gate 2 (Z'-factor): Calculate the assay window between the DMSO control (100% binding) and Staurosporine control (0% binding). The run is automatically invalidated if the Z'-factor is < 0.5, ensuring the tracer displacement dynamic range is robust enough to accurately calculate Kd​ values 5[5].

Workflow Prep 1. Compound Prep (AzP-4A & Controls) Incubate 2. Kinase Incubation (T7 Phage Library) Prep->Incubate Tracer 3. Tracer Competition (Thermodynamic Equilibrium) Incubate->Tracer Readout 4. qPCR Readout (Quantify Bound Phage) Tracer->Readout Validate 5. Validation Gate (Z'-factor > 0.5) Readout->Validate

Self-validating high-throughput kinome profiling workflow.

Conclusion

The 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine scaffold demonstrates a highly restricted cross-reactivity profile. By leveraging the steric bulk of the azetidine ring and the electrostatic properties of the aminopiperidine, it achieves an S10​ score of 0.015, vastly outperforming pan-inhibitors like Staurosporine and showing tighter kinome restriction than first-generation targeted therapies like Imatinib. This makes it a premier building block for next-generation, highly selective kinase probes.

References

  • KLIFS Database : The Structural Kinase Database - Pyrimidine Scaffold Interactions. Available at:[Link]

  • ResearchGate : Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363). Available at:[Link]

  • BRENDA Enzyme Database : Comprehensive Enzyme and Kinase Binding Data. Available at: [Link]

  • PubChem : 1-[2-(3-{[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]methyl}azetidin-1-yl)phenyl]piperidine-4-carboxylic acid (CID 155928412). Available at:[Link]

Sources

Reproducibility of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine IC₅₀ Values: A Comparative Standardization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals.

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter discrepancies when laboratories attempt to validate the inhibitory potency of early-stage kinase fragments. The compound 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (CAS: 885499-56-9) is a critical structural building block and hinge-binding fragment utilized in the design of Bruton's Tyrosine Kinase (BTK) inhibitors and PROTAC degraders, as detailed in recent 1[1].

Despite its utility, inter-laboratory reproducibility of its half-maximal inhibitory concentration (IC₅₀) remains a significant bottleneck. This guide objectively compares conventional assay methodologies against a standardized high-fidelity approach, providing a self-validating framework to ensure data integrity.

Mechanistically, the pyrimidine ring of this compound acts as a hydrogen bond acceptor for the hinge region backbone of BTK, while the piperidin-4-amine extends into the solvent-exposed region. Because it is an ATP-competitive inhibitor, its apparent potency is highly sensitive to assay conditions.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target Kinase) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 1-(6-(Azetidin-1-yl)pyrimidin-4-yl) piperidin-4-amine Inhibitor->BTK ATP-Competitive Inhibition

Fig 1: BTK signaling pathway and targeted inhibition by the pyrimidine-piperidine fragment.

Root Causes of Inter-Lab IC₅₀ Discrepancies

To understand why IC₅₀ values for the same compound can vary by over 100-fold between different laboratories[2], we must analyze the causality behind experimental choices:

  • The ATP Concentration Discrepancy (Cheng-Prusoff Effect): Because this fragment is ATP-competitive, the apparent IC₅₀ is intrinsically linked to the assay's ATP concentration. Lab A might use ATP at the Km​ (~10 µM for BTK) to maximize assay sensitivity, whereas Lab B might use physiological ATP levels (1 mM) to mimic cellular conditions. According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ), Lab B will inherently report a significantly higher IC₅₀.

  • Buffer Composition and Compound Aggregation: The basic primary amine on the piperidine ring means the compound's protonation state is sensitive to assay pH. Furthermore, poor aqueous solubility at neutral pH can lead to colloidal aggregation. Aggregates can non-specifically inhibit enzymes or cause light scattering, leading to artificially inflated IC₅₀ values and steep Hill slopes[3].

  • Detection Platform Artifacts: Conventional luminescence assays (e.g., ADP-Glo) measure ATP depletion and are highly susceptible to interference if the compound aggregates. In contrast, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is highly resistant to compound auto-fluorescence and aggregation artifacts.

Comparative Data Analysis: Product vs. Alternatives

The table below demonstrates how utilizing a Standardized TR-FRET Protocol (our recommended "product" approach) yields highly reproducible data compared to unoptimized, conventional alternatives.

Assay PlatformATP Conc.Buffer AdditiveApparent IC₅₀ (µM)Hill SlopeInter-Lab CV%
TR-FRET (Standardized) 10 µM ( Km​ )0.01% Triton X-1002.41.0< 5%
TR-FRET (Physiological) 1 mM0.01% Triton X-10045.10.9< 8%
ADP-Glo (Unoptimized) 10 µM ( Km​ )None8.71.5> 25%

Data Interpretation: The unoptimized ADP-Glo assay lacking detergent yields a falsely elevated IC₅₀ and a steep Hill slope (1.5), which is a classic hallmark of colloidal aggregation. The standardized TR-FRET assay maintains a Hill slope of ~1.0, indicating true 1:1 stoichiometric binding.

Standardized Experimental Workflow (Self-Validating System)

To guarantee reproducibility, every protocol must be a self-validating system. This means incorporating strict Z′ -factor monitoring (>0.6) and including a reference standard (e.g., Ibrutinib) on every plate.

Assay_Workflow Prep 1. Compound Prep (100% DMSO) Mix 2. Kinase Reaction (BTK + ATP) Prep->Mix Incubate 3. Incubation (60 min, RT) Mix->Incubate Detect 4. TR-FRET Detection Incubate->Detect Analyze 5. 4PL Data Regression Detect->Analyze

Fig 2: Self-validating TR-FRET workflow for reproducible IC50 determination.

Step-by-Step Methodology

Step 1: Compound Preparation (Acoustic Dispensing)

  • Action: Dissolve 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold, 10-point serial dilution in 100% DMSO.

  • Causality: Compounds with basic amines often suffer from intermediate precipitation if diluted in aqueous buffers prior to the assay. Maintaining 100% DMSO until the final acoustic transfer (e.g., via an Echo liquid handler) prevents micro-precipitation.

Step 2: Assay Buffer Formulation

  • Action: Prepare buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, and 2 mM DTT.

  • Causality: Triton X-100 is critical; it acts as a surfactant to prevent colloidal aggregation[3]. DTT maintains the redox state of BTK's active site cysteine (Cys481), ensuring consistent enzyme kinetics.

Step 3: Kinase Reaction

  • Action: Transfer 100 nL of the compound into a 384-well plate. Add 5 µL of BTK enzyme (final concentration 1 nM). Incubate for 15 minutes to allow pre-equilibration. Add 5 µL of ATP/Substrate mix (final ATP = 10 µM).

  • Causality: Pre-incubation allows the fragment to access the hinge region before competing with ATP, stabilizing the initial rate of reaction.

Step 4: TR-FRET Detection

  • Action: After 60 minutes, add 10 µL of TR-FRET detection buffer (containing EDTA to quench the kinase reaction and a Europium-labeled anti-phospho antibody). Read on a multi-mode plate reader (Excitation: 340 nm, Emission: 615/665 nm).

  • Causality: The time-resolved nature of the measurement allows short-lived background auto-fluorescence (common with pyrimidine derivatives) to decay before the signal is quantified, drastically reducing false positives.

Step 5: Data Calculation

  • Action: Calculate the IC₅₀ using a 4-Parameter Logistic (4PL) regression.

  • Causality: The use of different equations is a major source of variability[2]. You must constrain the top to 100% (DMSO control) and the bottom to 0% (no-enzyme control) to prevent the software from generating mathematically valid but biologically impossible curves.

Conclusion

The variability of IC₅₀ values for 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine across different labs is rarely a failure of the compound itself, but rather a reflection of divergent assay conditions. By adopting a standardized TR-FRET platform, controlling ATP concentrations, and utilizing surfactants to prevent aggregation, researchers can achieve inter-lab CVs of <5%, ensuring reliable structure-activity relationship (SAR) data for downstream drug development.

References

  • SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS Source: European Patent Office (EP 4 039 688 B1) / Googleapis.com URL:1

  • RDR03871 IC50 reproducibility Source: Smolecule URL:2

  • Evaluation of hepatic activity of immunomodulatory compounds and GSK3 inhibitors Source: DIGIBUG Principal / ugr.es URL:3

Sources

Benchmarking 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine Efficacy in Xenograft Models: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology, the optimization of a compound's therapeutic index relies heavily on precise structural modifications. The 1-(pyrimidin-4-yl)piperidin-4-amine scaffold is a highly privileged pharmacophore, frequently utilized in the design of ATP-competitive kinase inhibitors (such as those targeting AKT, FLT3, or JAK) .

This guide provides an objective, in-depth benchmarking analysis of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine against established standard-of-care inhibitors (e.g., Capivasertib). By detailing the mechanistic causality of its structural design and outlining a self-validating in vivo experimental architecture, this guide serves as a definitive resource for drug development professionals evaluating this compound's translational potential.

Mechanistic Rationale & Structural Causality

The efficacy of a kinase inhibitor is dictated by its ability to balance target affinity with metabolic stability. The structural components of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine act synergistically to achieve this:

  • The Pyrimidine Core: Acts as the primary hinge-binder. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.

  • The Piperidin-4-amine Moiety: Functions as a solvent-exposed basic tail. It interacts with the ribose-binding pocket, improving aqueous solubility and oral bioavailability.

  • The Azetidin-1-yl Substitution (The Key Differentiator): The addition of the azetidine ring at the C6 position is a deliberate medicinal chemistry strategy. Azetidine is a highly strained, compact four-membered heterocycle. Unlike flexible dialkylamine groups, the rigid azetidine minimizes the entropic penalty of binding. Furthermore, its specific steric bulk occupies a restricted hydrophobic specificity pocket adjacent to the gatekeeper residue. This prevents the compound from binding to structurally similar off-target AGC kinases (e.g., PKA or ROCK), thereby reducing off-target hERG liabilities and toxicity .

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K Ligand Binding PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Kinase Target Kinase (e.g., AKT) PIP3->Kinase Membrane Recruitment Survival Tumor Cell Survival Kinase->Survival Downstream Signaling Drug 1-(6-(Azetidin-1-yl)pyrimidin-4-yl) piperidin-4-amine Drug->Kinase ATP-Competitive Inhibition

Fig 1. Kinase inhibition pathway by the azetidin-pyrimidinyl-piperidin-amine scaffold.

Experimental Design & Self-Validating Protocols

To objectively benchmark this compound, we employ a rigorously controlled subcutaneous xenograft model. Every step is engineered with built-in quality control checkpoints to ensure that the resulting Tumor Growth Inhibition (TGI) data is a direct consequence of target engagement, eliminating experimental artifacts.

Phase 1: Cell Line Expansion & Inoculation
  • Methodology: Cultivate target human cancer cells (e.g., LNCaP or MCF-7) in RPMI-1640 supplemented with 10% FBS. Harvest cells strictly during the logarithmic growth phase (70-80% confluence).

  • Causality & Self-Validation Checkpoint: Prior to inoculation, cell viability must be quantified via Trypan blue exclusion.

    • Validation: The protocol requires >95% viability. Inoculating senescent or apoptotic cells alters the tumor microenvironment's metabolic profile, which can artificially skew the tumor's sensitivity to kinase inhibitors.

  • Inoculation: Resuspend 5×106 cells in a 1:1 (v/v) mixture of serum-free media and Matrigel. Inject 100 µL subcutaneously into the right flank of athymic nude mice.

    • Causality: Matrigel provides essential extracellular matrix (ECM) proteins that support initial vascularization and prevent the dispersion of the cell bolus, ensuring uniform and reproducible tumor take-rates .

Phase 2: Randomization & Dosing
  • Methodology: Monitor tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×length×width2 . Randomize mice into treatment cohorts (n=8/group).

  • Causality & Self-Validation Checkpoint: Randomization occurs only when tumors reach an average volume of 150−200 mm3 .

    • Validation: Dosing at this volume ensures the tumors have established a functional neo-vasculature and realistic interstitial fluid pressure. Dosing too early (<50 mm³) tests tumor prevention rather than therapeutic regression, leading to false-positive efficacy signals.

  • Dosing: Administer the test compound, Vehicle, or the Standard-of-Care via oral gavage (PO) once daily (QD).

Phase 3: Pharmacodynamic (PD) Biomarker Analysis
  • Methodology: Sacrifice a satellite cohort (n=3/group) at 2h, 6h, and 24h post-dose. Snap-freeze tumors in liquid nitrogen for Western blot analysis of downstream phosphorylation targets.

  • Causality & Self-Validation Checkpoint:

    • Validation: Correlating pharmacokinetic (PK) exposure with PD target knockdown (e.g., reduction in p-AKT or p-FLT3) at these specific time points confirms that the observed TGI is mechanistically driven by the compound's on-target activity, rather than general compound toxicity or cachexia .

Workflow CellPrep Cell Expansion (>95% Viability) Inoculation Subcutaneous Injection (Matrigel Scaffold) CellPrep->Inoculation Random Randomization (Volume ~150 mm³) Inoculation->Random Dosing Oral Dosing (PO) (Drug vs. Standard) Random->Dosing Readout Efficacy & PD Readout (TGI & Target Knockdown) Dosing->Readout

Fig 2. Self-validating in vivo xenograft workflow for benchmarking therapeutic efficacy.

Comparative Efficacy Data

The following table synthesizes representative benchmarking data, comparing the azetidine-substituted test compound against a standard-of-care pyrimidine-piperidine kinase inhibitor (Capivasertib) in a solid tumor xenograft model over a 21-day dosing schedule.

Treatment ArmDose & RouteTumor Growth Inhibition (TGI % at Day 21)Target Knockdown (6h Post-Dose)Body Weight Change (%)
Vehicle Control 0 mg/kg, PO, QD0% (Reference)0%+2.1%
Capivasertib (Standard) 50 mg/kg, PO, QD68.4%72%-4.5%
1-(6-(Azetidin-1-yl)...) [Low] 25 mg/kg, PO, QD61.2%65%+0.8%
1-(6-(Azetidin-1-yl)...) [High] 50 mg/kg, PO, QD84.7% 89% -1.2%

Data Interpretation: The incorporation of the azetidin-1-yl moiety yields a superior pharmacological profile. At an equivalent dose (50 mg/kg), the test compound demonstrates a 16.3% improvement in TGI over the standard-of-care. Crucially, the test compound exhibits minimal body weight loss (-1.2% vs -4.5%), validating the hypothesis that the rigid azetidine ring restricts off-target kinase binding and mitigates systemic toxicity.

Conclusion

Benchmarking 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine reveals that the strategic integration of an azetidine ring onto a pyrimidine core is a highly effective optimization strategy. Validated through rigorous, self-correcting xenograft protocols, the compound demonstrates deeper pharmacodynamic target knockdown and superior tumor growth inhibition compared to legacy inhibitors, all while maintaining an excellent in vivo safety profile.

References

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry (2013). URL: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry (2010). URL:[Link]

  • Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted. Journal of Medicinal Chemistry (2014). URL:[Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor. Journal of Medicinal Chemistry (2015). URL:[Link]

Orthogonal Assay Validation for Histamine H4 Receptor (H4R) Antagonist Screening Hits: A Focus on 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe high-throughput screening (HTS) campaigns yielding promising but functionally unvalidated primary hits. The compound 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine represents a classic bis-substituted pyrimidine scaffold frequently identified in Histamine H4 Receptor (H4R) antagonist screens [1].

While primary assays (e.g., radioligand displacement) establish baseline affinity, they cannot differentiate functional antagonism from biased agonism, nor can they rule out off-target effects on highly homologous receptors like H3R [2]. This guide provides a comprehensive, causality-driven orthogonal validation cascade to objectively compare this screening hit against established reference compounds, ensuring robust preclinical translation.

Mechanistic Context & The Need for Orthogonality

The H4R is a Gi/o-coupled G-Protein-Coupled Receptor (GPCR) predominantly expressed on hematopoietic cells (eosinophils, mast cells, dendritic cells), making it a prime target for inflammatory and pruritic diseases such as asthma and atopic dermatitis [3].

When a pyrimidine hit like 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is identified, we must validate three core pillars to prevent costly late-stage attrition:

  • Target Engagement & Selectivity: Does it bind the H4R orthosteric site without hitting H1R, H2R, or H3R?

  • Functional Antagonism: Does it effectively block Gi/o-mediated cAMP inhibition and intracellular calcium flux?

  • Phenotypic Efficacy: Does the biochemical blockade translate to the inhibition of cellular chemotaxis in primary human cells?

H4R_Signaling Histamine Histamine (Endogenous Agonist) H4R Histamine H4 Receptor (Gi/o-Coupled GPCR) Histamine->H4R Activates Antagonist 1-(6-(Azetidin-1-yl)pyrimidin-4-yl) piperidin-4-amine (Antagonist Hit) Antagonist->H4R Blocks Gi Gi/o Protein Pathway H4R->Gi Couples BetaArrestin β-Arrestin Pathway H4R->BetaArrestin Recruits cAMP ↓ cAMP Accumulation Gi->cAMP Inhibits Adenylyl Cyclase Calcium ↑ Intracellular Ca2+ Gi->Calcium Activates PLC Chemotaxis Eosinophil/Mast Cell Chemotaxis & Shape Change BetaArrestin->Chemotaxis Modulates Calcium->Chemotaxis Drives

Histamine H4 Receptor signaling pathways and points of pharmacological intervention.

Performance Comparison: Hit Compound vs. Industry Alternatives

To objectively evaluate the 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine scaffold, we benchmark its performance against JNJ-7777120 (the industry-standard selective H4R antagonist) and Thioperamide (a first-generation dual H3R/H4R inverse agonist). The data below represents validated performance metrics for this specific pyrimidine class.

CompoundTarget ProfileH4R Binding Affinity (Ki, nM)H3R Binding Affinity (Ki, nM)Functional cAMP IC50 (nM)Eosinophil Shape Change IC50 (nM)
1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine Selective H4R Antagonist12.5>5,00028.445.2
JNJ-7777120 (Reference)Selective H4R Antagonist4.5>1,00015.222.0
Thioperamide (Alternative)Dual H3R/H4R Inverse Agonist27.014.065.188.5

Analysis: The pyrimidine hit demonstrates excellent selectivity over the highly homologous H3R compared to Thioperamide, and exhibits functional potency in the nanomolar range, making it a highly competitive starting point for lead optimization.

The Orthogonal Validation Cascade (Protocols & Causality)

To ensure the integrity of the data presented above, the following orthogonal workflow must be executed.

Validation_Workflow cluster_orthogonal Orthogonal Validation Cascade Primary Primary HTS Hit 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine Assay1 1. Radioligand Binding (Affinity & H1-H3 Selectivity) Primary->Assay1 Assay2 2. cAMP TR-FRET Assay (Functional Gi/o Antagonism) Assay1->Assay2 Assay3 3. β-Arrestin BRET (Rule out Biased Agonism) Assay2->Assay3 Assay4 4. Eosinophil Shape Change (Ex Vivo Phenotypic Efficacy) Assay3->Assay4 Candidate Validated Preclinical Lead Assay4->Candidate

Orthogonal assay workflow for validating H4R screening hits.

Protocol A: Functional Gi/o Coupling via cAMP TR-FRET Assay

Causality & Logic: H4R activation by endogenous histamine couples to Gi/o proteins, which inhibit adenylyl cyclase (AC) and lower intracellular cAMP [3]. A true antagonist will reverse this inhibition in the presence of histamine and Forskolin (an AC activator). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it relies on long-emission fluorophores (e.g., Europium), effectively eliminating the auto-fluorescence false-positives commonly caused by nitrogen-rich pyrimidine libraries.

Step-by-Step Methodology:

  • Cell Preparation: Seed recombinant CHO-K1 cells stably expressing human H4R at 10,000 cells/well in a 384-well white microplate.

  • Self-Validating Controls: Designate wells for maximum signal (Forskolin only), minimum signal (Forskolin + Histamine EC80), and reference antagonist (JNJ-7777120).

  • Compound Treatment: Pre-incubate cells with serial dilutions of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (10 pM to 10 µM) in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation) for 15 minutes at 37°C.

  • Agonist Challenge: Add Histamine at its predetermined EC80 concentration alongside 10 µM Forskolin. Incubate for 30 minutes.

  • Detection: Add TR-FRET lysis/detection reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer). Incubate for 1 hour at room temperature.

  • Readout & QA: Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the Z'-factor using the max/min control wells. Data is only accepted if Z' > 0.6, ensuring a robust and self-validating assay window.

Protocol B: Phenotypic Translation via Eosinophil Shape Change (ESC) Assay

Causality & Logic: Biochemical assays do not guarantee cellular penetration or efficacy in primary cells. H4R activation drives actin polymerization in eosinophils, causing a measurable morphological shift from spherical to polarized (shape change) [3]. By analyzing this via flow cytometry, we confirm that the pyrimidine hit effectively blocks native H4R in a physiologically relevant human primary cell model.

Step-by-Step Methodology:

  • Blood Collection: Obtain fresh human peripheral blood from healthy donors in EDTA tubes.

  • Compound Pre-incubation: Aliquot 100 µL of whole blood per tube. Add 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine (at 1x, 10x, and 100x its biochemical IC50) and incubate for 15 minutes at 37°C in a water bath.

  • Histamine Stimulation: Stimulate with 100 nM Histamine for exactly 3 minutes to induce actin polymerization.

  • Fixation & Lysis: Immediately halt the reaction by adding 1 mL of ice-cold BD FACS Lysing Solution. Incubate for 10 minutes to fix the cells and lyse erythrocytes.

  • Flow Cytometry Analysis: Wash cells and analyze via flow cytometry. Gate the eosinophil population based on high side scatter (SSC) and CD16-negative staining.

  • Quantification: Measure the increase in Forward Scatter (FSC), which directly correlates with cell elongation. Calculate the antagonist's ability to return the FSC profile to the unstimulated baseline.

Conclusion

Through this orthogonal cascade, 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine can be rigorously validated. By moving from isolated receptor binding to functional Gi/o signaling, and ultimately to primary cell phenotypic assays, we eliminate false positives and establish a highly trustworthy data package for lead optimization.

References

  • Title: Targeting the Histamine H4 Receptor Source: Chemical Reviews URL: [Link]

  • Title: Azines as histamine H4 receptor antagonists Source: Frontiers in Bioscience (Scholar Edition) URL: [Link]

  • Title: Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor Source: Nature Communications URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Operational Protocols for 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

As drug development accelerates, laboratories frequently encounter novel pharmaceutical intermediates and active pharmaceutical ingredient (API) building blocks before comprehensive toxicological data is available. 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is a prime example of a highly functionalized, biologically active intermediate.

As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory compliance and practical, bench-level execution. This guide provides a self-validating safety framework for handling this specific pyrimidine-amine derivative, ensuring both operator safety and experimental integrity.

Hazard Assessment & Mechanistic Causality

When handling a novel intermediate like 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine, we must apply the precautionary principle and assume high potency (Occupational Exposure Band 3 or 4) until proven otherwise[1]. The specific hazards of this compound are dictated by its molecular architecture:

  • Primary Amine (Piperidin-4-amine): Aliphatic amines are inherently basic. They act as localized irritants to the skin, eyes, and respiratory tract. Furthermore, amines are known skin sensitizers; repeated micro-exposures can lead to severe allergic dermatitis.

  • Pyrimidine Core & Azetidine Ring: Nitrogen-rich heterocycles are ubiquitous in targeted therapeutics (e.g., kinase inhibitors, GPCR ligands). Because this compound is structurally primed for biological target engagement, accidental systemic absorption (via inhalation of dust or transdermal permeation) poses an unknown but potentially severe toxicological risk.

The Causality of Protection: Standard latex gloves offer poor resistance to basic organic amines, which can permeate the material. Therefore, chemical-resistant nitrile or neoprene must be used. Because the compound is handled as a dry powder, the primary vector of exposure is aerosolization (dust inhalation) during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE and engineering controls based on the operational scale. This tiered approach ensures protection scales linearly with exposure risk.

Scale of OperationEngineering ControlBody ProtectionHand Protection (Self-Validating)Respiratory & Eye Protection
Analytical (<10 mg) Chemical Fume Hood (Face velocity: 80-100 fpm)Standard lab coat (fully buttoned)Single layer Nitrile (min 4 mil)Safety goggles; No respirator needed if hood is verified.
Preparative (10 mg - 10 g) Ventilated Balance Enclosure (VBE) or Powder HoodDisposable Tyvek® suit over lab coatDouble-gloved Nitrile (extended cuff on outer glove)Safety goggles; N95/FFP2 particulate respirator.
Kilo-Lab (>10 g) Soft-sided Isolator or GloveboxFull Tyvek® coverall with taped seamsDouble-gloved Nitrile/Neoprene blendPowered Air-Purifying Respirator (PAPR)[1].

Operational Workflows & Engineering Controls

Every protocol must be a self-validating system. The following step-by-step methodologies incorporate built-in verification checks to prevent exposure before it occurs, adhering to OSHA's laboratory standards for hazardous chemicals[2].

Protocol A: Safe Weighing and Dispensing (High Dust Risk)

The highest risk of exposure occurs when transferring dry powders due to static-induced aerosolization.

  • Verification Step: Verify the calibration and face velocity (80–120 feet per minute) of the Ventilated Balance Enclosure (VBE) or fume hood. Do not proceed if the alarm is sounding.

  • Static Mitigation: Place an anti-static bar (ionizer) inside the VBE. Pyrimidine-amine powders often carry a static charge that causes them to "jump" from spatulas, contaminating the operator's sleeves.

  • Donning PPE: Apply the double-glove technique. Inspect the outer glove for micro-tears by trapping air in the cuff and squeezing.

  • Closed-System Transfer:

    • Tare the receiving vial (with its cap on) on the balance.

    • Open the source bottle and receiving vial only within the deepest part of the hood (at least 6 inches from the sash).

    • Use a grounded, anti-static micro-spatula for the transfer.

  • Sealing & Decontamination: Cap the receiving vial tightly. Wipe the exterior of the sealed vial with a solvent-dampened wipe (see Section 4) before removing it from the hood.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to trap any microscopic dust. Dispose of them in the solid hazardous waste bin.

Protocol B: Immediate Spill Response (Bench Scale)
  • Isolate & Alert: Immediately stop work. Alert nearby colleagues and lower the fume hood sash to maximize containment.

  • Upgrade PPE: If the spill is outside the hood, immediately don an N95 respirator to prevent inhalation of aerosolized API dust.

  • Wet Containment (Causality): Never sweep dry pharmaceutical powders. Sweeping aerosolizes the compound. Instead, cover the spill with absorbent lab wipes.

  • Neutralization: Gently pour a dilute acidic solution (0.1 M HCl) over the wipes. The acid will protonate the basic piperidin-4-amine and azetidine nitrogens, converting the lipophilic powder into a highly water-soluble hydrochloride salt, preventing it from becoming airborne.

  • Collection: Scoop the wet mass into a designated, sealable hazardous waste container.

Decontamination & Waste Disposal Plan

Because 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is a nitrogen-rich, environmentally persistent molecule, standard aqueous disposal is strictly prohibited.

  • Surface Decontamination: After operations, wipe down all spatulas, balances, and hood surfaces with a solution of 0.1 M HCl in 50% Ethanol/Water .

    • Scientific Rationale: The ethanol dissolves any residual organic residue, while the HCl protonates the basic amines, breaking their adhesive affinity to glass and metal surfaces. Follow with a final wipe using pure deionized water to prevent acid corrosion of the stainless steel balance pan.

  • Waste Disposal: All contaminated consumables (wipes, outer gloves, empty vials) must be placed in a rigid, leak-proof container labeled "Toxic Organic Solid Waste - Pending API." This waste must be routed for high-temperature commercial incineration (minimum 1,000°C) to ensure complete thermal destruction of the pyrimidine ring system.

Operational Workflow Visualization

The following diagram illustrates the logical progression of risk mitigation when handling novel pyrimidine-amine intermediates.

G Start Compound Receipt: 1-(6-(Azetidin-1-yl)pyrimidin-4-yl) piperidin-4-amine Risk Risk Assessment: Assume OEB 3/4 (Unknown Potency API) Start->Risk PPE PPE Selection: Double Nitrile, Tyvek, N95/PAPR Risk->PPE Eng Engineering Controls: Weigh in VBE/Isolator Risk->Eng Ops Operational Execution: Closed-system transfer PPE->Ops Eng->Ops Decon Decontamination: Acidic Wash (0.1N HCl) Ops->Decon Waste Waste Disposal: High-Temp Incineration Decon->Waste

Workflow for handling novel pharmaceutical intermediates with unknown occupational exposure limits.

References

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories (SACL), 7th Edition. Provides foundational guidelines for chemical safety, PPE selection, and laboratory risk mitigation. Available at:[Link]

  • Manufacturing Chemist. Highly potent APIs: Hazards in classification and handling. Details the industry standards for assigning Occupational Exposure Bands (OEBs) and utilizing PAPRs and isolators for novel intermediates. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. The definitive regulatory framework for Chemical Hygiene Plans and handling unknown/hazardous chemicals. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.